2,4-Dichloro-6-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMUXGRPLOUXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384240 | |
| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-26-9 | |
| Record name | 2,4-Dichloro-6-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and other specialized chemicals. A thorough understanding of its physical properties is fundamental for its effective use in reaction design, process scale-up, purification, and formulation. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for the determination of its key physical properties.
Core Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 175278-26-9 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |
| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols for Physical Property Determination
Given the absence of published experimental data for several physical properties of this compound, the following section details standardized experimental protocols that can be employed by researchers to determine these values.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology: Capillary Method
This method utilizes a melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to introduce a small sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus.
-
Measurement: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.[3]
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. Impurities will typically cause a depression and broadening of the melting range.
Boiling Point Determination
As sulfonyl chlorides can be thermally sensitive, the boiling point is often determined under reduced pressure to prevent decomposition.
Methodology: Vacuum Distillation
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.
-
Procedure: A small quantity of this compound is placed in the distillation flask. The system is evacuated to a stable, known pressure. The flask is then heated gently.
-
Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Density Determination
The density of a solid organic compound can be determined by several methods.
Methodology: Gas Pycnometry
This method is highly accurate for determining the true density of a solid powder.
-
Principle: Gas pycnometry measures the volume of a solid object of known mass by measuring the pressure change when a known volume of an inert gas (e.g., helium) is allowed to expand into a chamber containing the sample.
-
Procedure: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer. The chamber is sealed, and the analysis is initiated. The instrument automatically performs the gas expansion and pressure measurements to calculate the sample volume.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Solubility Determination
Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.
Methodology: Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The vial is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After reaching equilibrium, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed.
-
Quantification: The amount of dissolved solute in the aliquot of the saturated solution is determined. This can be achieved by evaporating the solvent and weighing the residue or by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.
-
Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound, including the determination of its physical properties.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO₂Cl. They are reactive compounds widely employed in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The specific substitution pattern of this compound, featuring two chlorine atoms and a methyl group on the benzene ring, offers a unique electronic and steric profile that can be exploited in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and potential applications in drug development, with a focus on the broader class of benzenesulfonamide derivatives.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted at positions 2 and 4 with chlorine atoms, at position 6 with a methyl group, and at position 1 with a sulfonyl chloride group.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175278-26-9 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |
| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |
| Predicted ¹H-NMR | Predicted shifts are available. | [1] |
| Predicted ¹³C-NMR | Predicted shifts are available. | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of substituted benzenesulfonyl chlorides. Two common methods are the chlorosulfonation of a substituted benzene and the Sandmeyer-type reaction of a corresponding aniline.
Proposed Experimental Protocol: Diazotization of 2,4-Dichloro-6-methylaniline followed by Sulfonylchlorination
This proposed method is based on the general Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.
Workflow Diagram:
References
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride (CAS 175278-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and infers its likely synthesis, reactivity, and potential applications based on the established chemistry of related compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted aromatic compound containing a reactive sulfonyl chloride functional group. The presence of two chlorine atoms and a methyl group on the benzene ring influences its chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175278-26-9 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |
| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |
| Predicted ¹³C NMR | Chemical shifts are predicted but not experimentally verified. | [1] |
| Predicted ¹H NMR | Chemical shifts are predicted but not experimentally verified. | [1] |
Synthesis
Proposed Synthetic Pathway 1: Chlorosulfonation of 3,5-Dichlorotoluene
The direct chlorosulfonation of an aromatic ring is a common method for the preparation of aryl sulfonyl chlorides. In this proposed pathway, 3,5-dichlorotoluene would be reacted with chlorosulfonic acid. The directing effects of the substituents on the aromatic ring would likely lead to the desired product.
Caption: Proposed Synthesis via Chlorosulfonation.
Proposed Synthetic Pathway 2: Sandmeyer-type Reaction of 2,4-Dichloro-6-methylaniline
An alternative and often milder method for the synthesis of aryl sulfonyl chlorides involves the diazotization of an arylamine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. The starting material for this route, 2,4-dichloro-6-methylaniline, is commercially available.
Caption: Proposed Synthesis via Sandmeyer Reaction.
Reactivity and Potential Applications
Benzenesulfonyl chlorides are versatile reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride group is influenced by the electronic nature of the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms in this compound are expected to increase the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles.
Synthesis of Sulfonamides
A primary application of this compound is expected to be in the synthesis of N-substituted sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Table 2: Generalized Experimental Protocol for Sulfonamide Synthesis
| Step | Procedure |
| 1. Reagents | This compound (1.0 eq), Primary or secondary amine (1.0-1.2 eq), Base (e.g., pyridine or triethylamine, 1.5-2.0 eq), Anhydrous solvent (e.g., dichloromethane or THF). |
| 2. Reaction | The amine and base are dissolved in the anhydrous solvent and cooled in an ice bath. A solution of this compound in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). |
| 3. Work-up | The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. |
| 4. Purification | The crude product can be purified by recrystallization or column chromatography. |
digraph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; "Sulfonyl_Chloride" [label="2,4-Dichloro-6-methyl-\nbenzenesulfonyl chloride"]; "Amine" [label="Primary or Secondary Amine"]; "Base" [label="Base (e.g., Pyridine)"]; "Solvent" [label="Anhydrous Solvent"]; } "Reaction_Mixture" [label="Reaction at 0°C to RT"]; subgraph "cluster_workup" { label = "Work-up"; bgcolor="#F1F3F4"; "Washing" [label="Aqueous Washes"]; "Drying" [label="Drying of Organic Layer"]; "Evaporation" [label="Solvent Removal"]; } "Crude_Product" [label="Crude Sulfonamide"]; "Purification" [label="Purification\n(Recrystallization or Chromatography)"]; "Final_Product" [label="Pure N-substituted Sulfonamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonyl_Chloride" -> "Reaction_Mixture"; "Amine" -> "Reaction_Mixture"; "Base" -> "Reaction_Mixture"; "Solvent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Evaporation"; "Evaporation" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Final_Product";
}
Caption: General Experimental Workflow for Sulfonamide Synthesis.
Potential in Drug Discovery
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[3][4][5] The synthesis of novel sulfonamides derived from this compound could lead to the discovery of new drug candidates. The specific substitution pattern of this reagent may impart unique pharmacological properties to its derivatives. For instance, studies have shown that various substituted benzenesulfonyl chloride derivatives can be used to synthesize compounds with potent biological activities, such as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer metabolism.[3]
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is likely to react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid, and should therefore be stored under anhydrous conditions.
Conclusion
This compound is a potentially valuable, yet under-characterized, reagent for organic synthesis. Based on the established chemistry of analogous compounds, it is a promising precursor for the synthesis of a diverse library of sulfonamides. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and materials science. Researchers utilizing this compound should rely on the general principles of sulfonyl chloride chemistry for its handling and reactions, while systematically characterizing its novel derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [oakwoodchemical.com]
- 3. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
An In-depth Technical Guide to the Molecular Weight of 2,4-Dichloro-6-methylbenzenesulfonyl chloride
This guide provides a comprehensive analysis of the molecular weight of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the precise molecular weight is fundamental for a multitude of applications, including stoichiometric calculations in chemical synthesis, quantitative analysis, and computational modeling.
Molecular Composition
This compound is a chemical compound with the molecular formula C₇H₅Cl₃O₂S.[1][2][3] This formula indicates that a single molecule is composed of seven carbon atoms, five hydrogen atoms, three chlorine atoms, two oxygen atoms, and one sulfur atom.
Methodology for Molecular Weight Determination
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These weights represent a weighted average of the masses of the naturally occurring isotopes of each element.
The experimental protocol for calculating the molecular weight is as follows:
-
Identify the molecular formula of the compound. For this compound, this is C₇H₅Cl₃O₂S.
-
Determine the number of atoms for each element present in the molecule.
-
Obtain the standard atomic weight for each constituent element from authoritative sources.
-
Calculate the total mass contributed by each element by multiplying the number of atoms of that element by its atomic weight.
-
Sum the total masses of all elements to arrive at the molecular weight of the compound.
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used to calculate the molecular weight of this compound.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |
| Carbon | C | 7 | 12.011[4][5][6][7] | 84.077 |
| Hydrogen | H | 5 | 1.008[8][9][10][11] | 5.040 |
| Chlorine | Cl | 3 | 35.453[12][13][14][15] | 106.359 |
| Oxygen | O | 2 | 15.999[16][17][18][19] | 31.998 |
| Sulfur | S | 1 | 32.066[20][21][22] | 32.066 |
| Total | 259.540 |
The calculated molecular weight of this compound is 259.54 g/mol .[3][23]
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound and the aggregation of atomic weights to determine the final molecular weight.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [oakwoodchemical.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. #6 - Carbon - C [hobart.k12.in.us]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Chlorine - Wikipedia [en.wikipedia.org]
- 13. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. geocities.ws [geocities.ws]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. youtube.com [youtube.com]
- 20. echemi.com [echemi.com]
- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 22. accessscience.com [accessscience.com]
- 23. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, a robust and well-established method for the conversion of aromatic amines to sulfonyl chlorides. This document outlines the theoretical basis of the synthesis, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory application.
Introduction
This compound is a functionalized aromatic compound of significant interest in medicinal and materials chemistry. Its utility lies in the reactive sulfonyl chloride moiety, which can readily undergo reactions with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These structural motifs are prevalent in a wide range of biologically active molecules. The synthesis of this intermediate, therefore, is a critical step in the discovery and development of new chemical entities. The most direct and widely applicable method for the preparation of this compound is through a Sandmeyer-type reaction, starting from the readily available 2,4-dichloro-6-methylaniline.
Synthesis Pathway: The Sandmeyer-Type Reaction
The core of the synthesis is the Sandmeyer reaction, a versatile chemical process used to synthesize aryl halides and other derivatives from aryl diazonium salts.[1] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 2,4-dichloro-6-methylaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Sulfonylation: The resulting diazonium salt is then introduced to a solution containing sulfur dioxide and a copper(I) salt catalyst, such as copper(I) chloride. The copper(I) catalyst facilitates the radical-nucleophilic aromatic substitution, leading to the formation of the desired sulfonyl chloride with the liberation of nitrogen gas.[1][2]
A modern variation of this reaction employs a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which can offer advantages in terms of ease of handling and potentially improved yields and safety.[3]
Data Presentation
The following tables summarize the key physicochemical properties of the starting material and the final product.
Table 1: Physicochemical Properties of Starting Material
| Property | Value |
| Compound Name | 2,4-Dichloro-6-methylaniline |
| CAS Number | 30273-00-8 |
| Molecular Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol |
| Appearance | White to pale cream solid |
| Melting Point | 42-46 °C |
Data sourced from commercial supplier information.[4][5]
Table 2: Physicochemical Properties of Final Product
| Property | Value |
| Compound Name | This compound |
| CAS Number | 175278-26-9 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | Solid (predicted) |
Note: Due to the absence of a dedicated publication detailing the synthesis of this specific molecule, experimental data such as yield and melting point are not available in the public domain. The experimental protocol provided below is adapted from the synthesis of a structurally analogous compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via a Sandmeyer-type reaction.
Traditional Sandmeyer Reaction
This protocol is adapted from the synthesis of 2,4-dichlorobenzenesulfonyl chloride and should be optimized for the specific substrate.[6]
Materials:
-
2,4-Dichloro-6-methylaniline
-
Concentrated Hydrochloric Acid
-
Acetic Acid
-
Sodium Nitrite
-
Sulfur Dioxide (liquid or generated in situ)
-
Copper(I) Chloride
-
Toluene
-
Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
-
Acetone/Ice bath
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization
-
In a beaker, prepare a solution of 2,4-dichloro-6-methylaniline (1.0 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the resulting suspension to below -5 °C using an acetone/ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension, ensuring the temperature is maintained below -5 °C.
-
Stir the reaction mixture vigorously for one hour at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Sulfonylation
-
In a separate, well-ventilated fume hood, prepare a suspension of copper(I) chloride (0.10 equivalents) in a mixture of liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C in an open beaker.
-
Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the sulfur dioxide suspension over a period of approximately 20 minutes. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to stir for one hour at 0-5 °C.
-
Separate the organic (toluene) layer.
-
Dilute the organic layer with additional toluene, wash with cold water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash chromatography using a hexane/ethyl acetate gradient.
Modified Sandmeyer Reaction with DABSO
This is a potentially safer and higher-yielding alternative to the traditional method and is adapted from a general procedure.[3]
Materials:
-
2,4-Dichloro-6-methylaniline
-
32% Aqueous Hydrochloric Acid
-
Acetonitrile
-
tert-Butyl nitrite
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) Chloride
-
Ethyl Acetate
-
Saturated aqueous solution of Ammonium Chloride
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2,4-dichloro-6-methylaniline (1.0 equivalent) in acetonitrile, add 32% aqueous hydrochloric acid (2.0 equivalents) and copper(II) chloride (5 mol %).
-
Add DABSO (0.6 equivalents) to the mixture.
-
Slowly add tert-butyl nitrite (1.1 equivalents) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture to 0 °C and quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Sandmeyer reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sandmeyer synthesis of the target compound.
Conclusion
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. A12591.06 [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Experimental Data for 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-Dichloro-6-methylbenzenesulfonyl chloride (CAS No. 175278-26-9). Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this document presents predicted data alongside experimental data for structurally analogous compounds to serve as a valuable reference for characterization and analysis. This guide also outlines general experimental protocols for the spectroscopic techniques discussed.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175278-26-9 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |
| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| This compound (Predicted) | - | - | - | - | - | [1] |
| 2,4-Dimethylbenzenesulfonyl chloride | CDCl₃ | 7.95 (d, J=8.1Hz) | Doublet | 1H | Ar-H | [3] |
| 7.24-7.15 (m) | Multiplet | 2H | Ar-H | [3] | ||
| 2.75 (s) | Singlet | 3H | Ar-CH₃ | [3] | ||
| 2.43 (s) | Singlet | 3H | Ar-CH₃ | [3] | ||
| 3-Chloro-4-methylbenzenesulfonyl chloride | - | - | - | - | - | [4] |
| Benzenesulfonyl chloride | - | - | - | - | - | [5] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Compound | Solvent | Chemical Shift (δ) ppm | Reference |
| This compound (Predicted) | - | - | [1] |
| Chlorobenzene | CDCl₃ | 134.3, 129.7, 128.6, 126.4 | [6] |
| Benzenesulfonyl chloride | Chloroform-d | - | [7][8] |
IR (Infrared) Spectroscopy
Sulfonyl chlorides exhibit characteristic strong absorption bands. The expected IR data for this compound can be inferred from data on similar compounds.
| Compound | Phase | Characteristic Absorption Bands (cm⁻¹) | Assignment | Reference |
| Butane-1-sulfonyl chloride | - | 1410-1370, 1204-1166 | S=O stretch | [9] |
| ~3000-2800 | C-H stretch (alkane) | [9] | ||
| 2,4,6-Trimethylbenzenesulfonyl chloride | Condensed Phase | - | - | [10] |
| 2,4-Dichlorobenzenesulfonyl chloride | Gas Phase | - | - | [11] |
MS (Mass Spectrometry)
The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atoms.
| Compound | Ionization Method | Key m/z values | Notes | Reference |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Electron Ionization | - | - | [12] |
| 2,4-Dichlorobenzenesulfonyl chloride | Electron Ionization | - | - | [13] |
| Butane-1-sulfonyl chloride | - | 99, 101 | [SO₂Cl]⁺ with ³⁷Cl isotope | [9] |
| 57 | Hydrocarbon chain fragment | [9] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of analogous sulfonyl chlorides, such as the chlorosulfonation of a substituted benzene or a Sandmeyer-type reaction, can be adapted.[14][15] The following are generalized protocols for acquiring the spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound is highly reactive.[9] Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include:
-
Direct Insertion Probe (DIP): The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.
-
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[16]
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [oakwoodchemical.com]
- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 4. 3-CHLORO-4-METHYLBENZENESULFONYL CHLORIDE(42413-03-6) 1H NMR spectrum [chemicalbook.com]
- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 11. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 12. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 13. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. Due to the compound's high reactivity, this guide emphasizes its behavior in various solvent systems, which is of greater practical importance to laboratory and drug development professionals than simple solubility metrics in reactive solvents.
Physicochemical Properties and Solubility Profile
Table 1: Solubility and Reactivity in Common Solvents
| Solvent Class | Representative Solvents | Solubility/Reactivity | Application Notes |
| Protic Solvents | Water, Methanol, Ethanol | Reactive (Solvolysis) | Avoid as solvents for storage or unreacted transport. Reaction leads to the formation of the corresponding sulfonic acid or sulfonate ester. This reactivity is harnessed in specific synthetic procedures. |
| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate | Generally Soluble | Commonly used as reaction solvents for the synthesis of sulfonamides and sulfonate esters. Provides a medium for the reaction without participating in it. |
| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Expected to be Soluble | Can be used in reaction workups and purification steps like extraction and crystallization. |
Reactivity with Nucleophiles: A Key Consideration
The electrophilic nature of the sulfur atom in the sulfonyl chloride group dictates its chemistry. It readily reacts with nucleophiles, displacing the chloride ion. This reactivity is fundamental to its application in synthesis.
Hydrolysis and Alcoholysis
In the presence of water, this compound undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. A similar reaction, alcoholysis, occurs with alcohols, yielding sulfonate esters. These reactions are typically rapid and exothermic.
Caption: General reaction pathways of this compound with water and alcohols.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol details a general procedure for the synthesis of a sulfonamide using a substituted benzenesulfonyl chloride, which is directly applicable to this compound. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent unwanted hydrolysis of the starting material.[1]
Objective: To synthesize an N-substituted-2,4-dichloro-6-methylbenzenesulfonamide.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Conclusion
While quantitative solubility data for this compound is scarce due to its reactivity, a thorough understanding of its behavior in different solvent systems is paramount for its effective use in research and development. Its high solubility in aprotic organic solvents makes it a versatile reagent for the synthesis of sulfonamides and sulfonate esters. Conversely, its reactivity with protic solvents, while a limitation for its use as a simple solute, is the very basis of its synthetic utility. The provided experimental protocol serves as a practical guide for harnessing this reactivity in a controlled manner to generate compounds of interest for drug discovery and other applications.
References
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: Discovery and History
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its history, physicochemical properties, synthesis, and characterization.
Historical Overview
The precise date and discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader advancements in the field of organic sulfur chemistry, particularly the development of methods for the synthesis of substituted benzenesulfonyl chlorides in the late 19th and early 20th centuries.
The parent compound, benzenesulfonyl chloride, has been known since the 19th century. The subsequent exploration of its derivatives, including halogenated and alkylated analogues, was a natural progression driven by the expanding needs of the synthetic dye and pharmaceutical industries. These industries required a diverse palette of chemical intermediates to create novel molecules with specific properties.
A common and early method for the preparation of arylsulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic hydrocarbon. For this compound, this would involve the reaction of 2,4-dichlorotoluene with chlorosulfonic acid. However, such reactions often yield a mixture of isomers, which can be challenging to separate.
A more specific and controlled synthetic route proceeds through the corresponding aniline. A United States patent filed in 1993 (US5500405A) describes the formation of this compound from 2,4-dichloro-6-methylaniline, indicating that this method was established by that time.[1] The synthesis of this aniline precursor is also well-described, providing a clear and accessible pathway to the target sulfonyl chloride.
While a seminal "discovery" paper has not been identified, the commercial availability of this compound and its citation in various patents for the synthesis of agrochemicals and potential therapeutic agents highlight its role as a valuable, albeit not widely celebrated, building block in synthetic chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃O₂S | [2] |
| Molecular Weight | 259.54 g/mol | [3] |
| CAS Number | 175278-26-9 | [2] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents; reacts with water. |
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following table outlines the expected spectroscopic features.
| Spectroscopy | Expected Data |
| ¹H NMR | Signals corresponding to the two aromatic protons and the three methyl protons are expected. The chemical shifts would be influenced by the electron-withdrawing chloro and sulfonyl chloride groups. |
| ¹³C NMR | Resonances for the six aromatic carbons and the single methyl carbon are expected. |
| Infrared (IR) | Characteristic strong absorptions for the symmetric and asymmetric S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹), as well as absorptions for C-Cl bonds and the aromatic ring. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the three chlorine atoms. Fragmentation would likely involve the loss of Cl, SO₂, and the methyl group. |
Note: Specific, experimentally-derived spectral data were not available in the public domain at the time of this writing. The information provided is based on established principles of spectroscopy for similar compounds.
Experimental Protocols
The synthesis of this compound can be reliably achieved from its corresponding aniline precursor, 2,4-dichloro-6-methylaniline, via a Sandmeyer-type reaction. This method generally provides good yields and high purity.
Synthesis of this compound from 2,4-dichloro-6-methylaniline
Materials:
-
2,4-dichloro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (or another suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization of 2,4-dichloro-6-methylaniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 2,4-dichloro-6-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension with vigorous stirring.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. To this solution, add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the sulfur dioxide solution with efficient stirring. The temperature should be carefully controlled to remain below 15 °C.
-
A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a large beaker containing crushed ice and water.
-
The this compound will separate as an oily layer or a solid precipitate.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acids.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.
-
Synthesis Pathway Diagram
The following diagram illustrates a plausible and efficient synthetic route to this compound, commencing from the readily available starting material, 2,4-dichlorotoluene.
Caption: A common synthetic pathway for this compound.
References
An In-depth Technical Guide on (2,4-Dichlorophenyl)methanesulfonyl chloride
IUPAC Name: (2,4-dichlorophenyl)methanesulfonyl chloride
Chemical Formula: C₇H₅Cl₃O₂S
This technical guide provides a comprehensive overview of the chemical properties of (2,4-dichlorophenyl)methanesulfonyl chloride. Due to the limited publicly available data, this document focuses on its chemical characteristics and potential synthetic applications. Information regarding its biological activity, specific experimental protocols beyond synthesis, and associated signaling pathways is not available in the current scientific literature.
Chemical and Physical Properties
The known chemical and physical properties of (2,4-dichlorophenyl)methanesulfonyl chloride are summarized in the table below. This data is compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 88691-50-3 | [1][2] |
| Molecular Weight | 259.54 g/mol | [2] |
| Appearance | White or off-white solid | [1] |
| Melting Point | 96-100 °C | [1] |
| Purity | ≥97% (commercially available) | [3] |
Synthesis and Potential Applications
(2,4-Dichlorophenyl)methanesulfonyl chloride is primarily utilized as a chemical intermediate in organic synthesis. While specific experimental protocols for its direct use in complex biological studies are not documented, its structural features suggest its role as a precursor in the synthesis of more complex molecules, potentially including pharmacologically active compounds.
A patent for the preparation of a related compound, cis-2-(2,4-dichlorophenyl)-2-([1][2][4]triazole-1-methyl)-[4][5]dioxolane-4-methyl methanesulfonate, highlights the utility of the 2,4-dichlorophenyl moiety in the synthesis of the antifungal drug itraconazole[1]. This suggests that (2,4-dichlorophenyl)methanesulfonyl chloride could serve as a key building block in the development of novel therapeutic agents.
The synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride itself is not explicitly detailed in the available literature. However, a logical synthetic pathway can be proposed based on established organosulfur chemistry. A plausible route would involve the chlorosulfonation of (2,4-dichlorophenyl)methane.
Below is a conceptual workflow for the potential synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride.
Caption: A logical workflow for the synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and patent literature did not yield any information on the biological activity or the signaling pathways associated with (2,4-dichlorophenyl)methanesulfonyl chloride. This compound is currently characterized as a synthetic intermediate, and its potential biological effects have not been a subject of published research. Therefore, no data on its interactions with biological systems or its mechanism of action can be provided at this time.
Experimental Protocols
Detailed experimental protocols involving (2,4-dichlorophenyl)methanesulfonyl chloride are limited to its role in chemical synthesis. A representative procedure for a reaction involving a similar methanesulfonyl chloride is the esterification of an alcohol, which typically involves dissolving the alcohol in a suitable solvent with a non-nucleophilic base (e.g., triethylamine) and then adding the methanesulfonyl chloride dropwise at a controlled temperature[1].
Conclusion
(2,4-Dichlorophenyl)methanesulfonyl chloride is a chemical compound with the IUPAC name (2,4-dichlorophenyl)methanesulfonyl chloride. While its physicochemical properties are documented and it is commercially available, its primary known application is as an intermediate in organic synthesis. There is a notable absence of data regarding its biological activity, experimental protocols in biological systems, and any associated signaling pathways. Future research may explore the biological relevance of this compound and its derivatives, potentially uncovering novel applications in drug discovery and development.
References
- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. (2,4-Dichlorophenyl)methanesulfonyl chloride - Advanced Biochemicals [advancedbiochemicals.com]
- 4. (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-alpha-(chloromethyl)benzenemethanol methanesulfonate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis. This document outlines its chemical identity, including synonyms and trade names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and a key application. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical Identity and Synonyms
This compound is a substituted aromatic sulfonyl chloride. Its chemical structure features a benzene ring with two chlorine atoms, a methyl group, and a sulfonyl chloride functional group.
Synonyms:
-
2,4-Dichloro-6-methylbenzene-1-sulfonyl chloride[1]
-
Benzenesulfonyl chloride, 2,4-dichloro-6-methyl-[1]
-
CLORURO DE 2,4-DICLORO-6-METILBENCENOSULFONILO[1]
-
2,4-ジクロロ-6-メチルベンゼンスルホニルクロリド (Japanese)[1]
-
2,4-디클로로-6-메틸벤젠설포닐 클로라이드 (Korean)[1]
Trade Names:
-
BUTTPARK 52\11-28[1]
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of this data is computed and should be considered as estimated values.
| Property | Value | Source |
| CAS Number | 175278-26-9 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [2] |
| Appearance | White to cream crystals or powder (for the related 2,4-dichloro-5-methylbenzenesulfonyl chloride) | [3] |
| Melting Point | 67.0-76.0 °C (for the related 2,4-dichloro-5-methylbenzenesulfonyl chloride) | [3] |
| Topological Polar Surface Area | 42.5 Ų (Computed) | [1] |
| Complexity | 272 (Computed) | [1] |
| Hydrogen Bond Donor Count | 0 (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |
| Rotatable Bond Count | 1 (Computed) | [1] |
Experimental Protocols
Synthesis of this compound via a Sandmeyer-type Reaction
This protocol is adapted from established procedures for the synthesis of related aryl sulfonyl chlorides and is expected to be a viable route for the preparation of this compound. The synthesis involves the diazotization of 2,4-dichloro-6-methylaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst.
Materials:
-
2,4-dichloro-6-methylaniline
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Toluene
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Acetone
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, prepare a suspension of 2,4-dichloro-6-methylaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to below -5 °C in an acetone/ice bath with stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature is maintained below -5 °C.
-
Stir the resulting mixture for one hour at this temperature to form the diazonium salt solution.
-
-
Sulfonylation:
-
In a separate, well-ventilated fume hood, prepare a suspension of copper(I) chloride (0.10 equivalents) in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0 °C in an open beaker.
-
Slowly and carefully add the cold diazonium salt solution to the sulfur dioxide suspension over a period of approximately 20 minutes.
-
-
Work-up and Purification:
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Separate the organic layer.
-
Dilute the organic layer with toluene, wash it with water, and then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash chromatography using a hexane/ethyl acetate gradient.
-
Logical Workflow for Synthesis:
Application: Synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides
This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. The following is a general protocol for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography.
-
Reaction Workflow:
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage.[2]
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Ingestion: Rinse mouth. DO NOT induce vomiting.
-
-
Storage: Store locked up in a dry and well-ventilated place. Keep container tightly closed. It is noted to be heat-sensitive.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this chemical.
References
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides using 2,4-dichloro-6-methylbenzenesulfonyl chloride as a key building block. The protocols detailed below are designed to be a starting point for researchers, with considerations for overcoming potential steric hindrance introduced by the ortho-methyl group.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The strategic incorporation of a 2,4-dichloro-6-methylbenzenesulfonyl moiety can impart unique physicochemical properties to the final sulfonamide, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document outlines both a standard and a microwave-assisted protocol for the synthesis of these target compounds, along with a discussion of their potential applications in cancer therapy, particularly through the inhibition of carbonic anhydrase and receptor tyrosine kinase signaling pathways.
Reaction Principle
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction. Due to the presence of the methyl group at the ortho position to the sulfonyl chloride, steric hindrance may slow down the reaction rate, necessitating more forcing reaction conditions compared to its non-methylated analog.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the synthesis of N-substituted 2,4-dichloro-6-methylbenzenesulfonamides. It is important to note that the yields provided are estimates based on reactions with the less sterically hindered 2,4-dichlorobenzenesulfonyl chloride and may require optimization for the 6-methyl analog.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temp to 40 | 12-24 | 75-90 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 6-12 | 80-95 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp to 60 | 8-16 | 70-85 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | Room Temp to 40 | 18-36 | 65-80 |
| 5 | Morpholine | Triethylamine | Dichloromethane | 0 to Room Temp | 4-8 | 85-95 |
*Note: These are estimated yields. Actual yields with this compound may be lower and require optimization of reaction conditions (e.g., higher temperatures, longer reaction times, or use of a stronger base or catalyst) to overcome steric hindrance.
Experimental Protocols
Protocol 1: Standard Synthesis of N-Substituted 2,4-Dichloro-6-methylbenzenesulfonamides
This protocol describes a conventional method using standard laboratory equipment.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1-1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 2.0-3.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Due to potential steric hindrance, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid alternative for the synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine (2.0 eq) or a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq) in the chosen anhydrous solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes. Optimization of time and temperature will be necessary for different amines.
-
Workup: After the reaction vessel has cooled to room temperature, transfer the contents to a separatory funnel. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Mandatory Visualizations
General Reaction Scheme
Caption: General synthesis of N-substituted sulfonamides.
Experimental Workflow
Caption: Standard experimental workflow for sulfonamide synthesis.
Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs). In hypoxic tumors, CAIX is overexpressed and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation. Inhibition of CAIX by sulfonamide-based drugs can disrupt this process, leading to intracellular acidification and apoptosis.
Application Notes and Protocols for 2,4-Dichloro-6-methylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups to temporarily mask reactive functional groups is a fundamental strategy.[1] Amines, being nucleophilic, often require protection to prevent unwanted side reactions during various synthetic transformations.[2] Sulfonyl chlorides are a class of reagents used to form stable sulfonamides with primary and secondary amines, thereby serving as effective protecting groups.[3] This document provides detailed application notes and protocols for the use of 2,4-dichloro-6-methylbenzenesulfonyl chloride as a protecting group for amines.
The 2,4-dichloro-6-methylbenzenesulfonyl group, hereafter referred to as "Dcms," is an aryl sulfonyl protecting group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide. The methyl group provides some steric hindrance, which may offer selectivity in certain reactions. While not as commonly employed as other sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns), the Dcms group offers a potentially unique profile of stability and reactivity.
Advantages and Disadvantages
Advantages:
-
High Stability: Sulfonamides are generally very stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.
-
Crystalline Derivatives: Sulfonamide derivatives are often crystalline solids, which can facilitate purification by recrystallization.
-
Potential for Orthogonal Deprotection: Depending on the specific substitution pattern, some aryl sulfonamides can be cleaved under specific conditions that may leave other protecting groups intact, offering a degree of orthogonality in a multi-step synthesis.
Disadvantages:
-
Harsh Deprotection Conditions: The high stability of sulfonamides is a double-edged sword. Cleavage of the S-N bond to regenerate the free amine often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic conditions at high temperatures, which may not be compatible with sensitive functional groups in the substrate.[4]
-
Limited Literature: this compound is not a widely documented protecting group, meaning there is a lack of established protocols and a less predictable reactivity profile compared to more common protecting groups.
Data Presentation
The following table summarizes hypothetical, yet chemically reasonable, data for the protection of various amines with this compound. These values are based on typical sulfonylation reactions and should be used as a starting point for optimization.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Dichloromethane | 25 | 12 | 92 | Hypothetical data based on typical sulfonylation reactions. |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to 25 | 6 | 95 | Hypothetical data based on typical sulfonylation reactions. |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 25 | 8 | 88 | Hypothetical data based on typical sulfonylation reactions. |
| 4 | Diethylamine | Pyridine | Dichloromethane | 25 | 24 | 75 | Hypothetical data based on typical sulfonylation reactions. |
| 5 | L-Alanine methyl ester | NaHCO₃ | Dioxane/H₂O | 0 to 25 | 12 | 85 | Hypothetical data based on typical sulfonylation reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the formation of a 2,4-dichloro-6-methylbenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM or THF.
-
Add the base (anhydrous pyridine or triethylamine, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2,4-dichloro-6-methylbenzenesulfonamide.
Protocol 2: General Procedure for the Deprotection of a 2,4-Dichloro-6-methylbenzenesulfonamide (Reductive Cleavage)
This protocol describes a general method for the cleavage of a 2,4-dichloro-6-methylbenzenesulfonamide using a dissolving metal reduction. Caution: This reaction should be performed in a well-ventilated fume hood by experienced personnel.
Materials:
-
N-substituted-2,4-dichloro-6-methylbenzenesulfonamide (1.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal (3-5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) (solid)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
Procedure:
-
Set up a three-necked round-bottom flask with a dry ice/acetone condenser and a gas inlet for argon or nitrogen.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
To the liquid ammonia, add the N-substituted-2,4-dichloro-6-methylbenzenesulfonamide (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Slowly add small pieces of sodium metal (3-5 eq) to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Stir the reaction mixture at -78 °C for 1-3 hours, or until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Visualizations
Caption: Workflow for the protection of an amine using this compound.
Caption: Workflow for the deprotection of a 2,4-dichloro-6-methylbenzenesulfonamide.
Caption: The logical cycle of amine protection and deprotection.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
Application Notes: Experimental Protocol for Sulfonylation with 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical step in drug discovery and lead optimization. 2,4-Dichloro-6-methylbenzenesulfonyl chloride is a valuable reagent for this purpose, offering a substituted aromatic scaffold that can be used to fine-tune the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target-binding affinity.
This document provides a detailed protocol for the N-sulfonylation of primary and secondary amines using this compound. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.[1] A base is utilized to neutralize the HCl byproduct, driving the reaction to completion.[1]
General Reaction Scheme
The fundamental reaction for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides is illustrated below. An amine (primary or secondary) acts as a nucleophile, attacking the sulfonyl chloride to displace the chloride leaving group.
Caption: General reaction for N-sulfonylation.
Experimental Protocol
This protocol provides a standard and widely applicable method for synthesizing N-substituted sulfonamides using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in an appropriate volume of anhydrous DCM.[1]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[1]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for 6-18 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.
Data Presentation: Representative Reaction Conditions
The efficiency of sulfonylation can be influenced by the nucleophilicity of the amine, the choice of base, and the solvent. The following table summarizes typical conditions for sulfonylation reactions.
| Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pyridine (1.5) | DCM | 0 to RT | 6-12 | 85-95 |
| Benzylamine | Triethylamine (1.5) | THF | 0 to RT | 4-10 | 90-98 |
| Diethylamine | Triethylamine (2.0) | DCM | 0 to RT | 8-16 | 80-90 |
| 4-Methoxyaniline | Pyridine (1.5) | THF | 0 to RT | 6-12 | 88-96 |
| Piperidine | Triethylamine (2.0) | DCM | 0 to RT | 6-14 | 85-95 |
Note: These are generalized conditions based on standard sulfonylation procedures and may require optimization for specific substrates.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for the synthesis of sulfonamides using this compound.
Caption: Workflow for sulfonamide synthesis.
Safety and Handling
This compound is classified as a corrosive substance.[4] It is moisture-sensitive and can hydrolyze to form corrosive HCl. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is thoroughly dried before use to prevent decomposition of the reagent.
References
Applications of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylbenzenesulfonyl chloride, with CAS number 175278-26-9, is a substituted aromatic sulfonyl chloride that serves as a valuable reagent in synthetic and medicinal chemistry. While detailed, publicly available application notes and specific protocols for this particular isomer are limited, patent literature indicates its utility as a key building block in the creation of diverse molecular scaffolds with potential therapeutic applications. Its structural similarity to other well-studied dichlorobenzenesulfonyl chlorides suggests its primary role is in the synthesis of sulfonamides and related derivatives, a class of compounds with a broad spectrum of biological activities.
This document provides an overview of the known applications of this compound based on available patent information and presents detailed experimental protocols and quantitative data for the closely related and extensively documented compound, 2,4-dichlorobenzenesulfonyl chloride, as a representative example of its application in medicinal chemistry.
Documented Applications of this compound
Patent literature reveals the use of this compound as a reactant in the synthesis of novel compounds intended for various therapeutic and agricultural purposes. These patents often list the compound as one of many possible sulfonyl chlorides for the generation of chemical libraries aimed at discovering new bioactive molecules.
Key application areas identified in patent literature include:
-
Synthesis of Sulfonamide Compounds: The compound is cited as a potential reagent for creating sulfonamides with prospective applications in treating cancer and inflammation.[1]
-
Development of Phosphosulfonate Herbicides: It is listed as a precursor for the synthesis of phosphosulfonates with herbicidal activity.[2]
-
Creation of Benzamide Derivatives: The reagent is mentioned in the context of synthesizing benzamide derivatives, a common scaffold in drug discovery.
-
Formation of Quinazolinedione Derivatives: It has been included in the synthesis schemes for quinazolinedione derivatives, which are explored for various medicinal properties.
While these patents establish the utility of this compound as a synthetic intermediate, they do not provide specific quantitative data on reaction yields or the biological activities of its derivatives, nor do they detail specific experimental protocols.
Representative Applications & Protocols: The Case of 2,4-Dichlorobenzenesulfonyl Chloride
Due to the limited availability of detailed experimental data for the 6-methyl isomer, this section will focus on the well-documented applications of the closely related compound, 2,4-dichlorobenzenesulfonyl chloride . The protocols and data presented here are intended to serve as a practical guide and a representative example of how dichlorinated benzenesulfonyl chlorides are utilized in medicinal chemistry.
Application in the Synthesis of Novel Anticancer Agents
2,4-Dichlorobenzenesulfonyl chloride is a versatile reagent for synthesizing sulfonamide-containing compounds with potential anticancer properties. The sulfonamide functional group is a well-established pharmacophore in various therapeutic agents. Two classes of anticancer candidates synthesized using this reagent are:
-
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides: These chalcone derivatives have shown significant cytotoxic effects against various cancer cell lines.
-
Nicotinyl Arylsulfonylhydrazides: This class of compounds has also demonstrated promising anticancer activity.
Quantitative Data Presentation
The following tables summarize the anticancer activity of representative compounds derived from 2,4-dichlorobenzenesulfonyl chloride.
Table 1: Anticancer Activity of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Derivatives
| Compound | HeLa (Cervical Cancer) IC₅₀ (µg/mL) | HL-60 (Leukemia) IC₅₀ (µg/mL) | AGS (Gastric Cancer) IC₅₀ (µg/mL) |
| Derivative 5 | 5.67 ± 0.35 | < 1.57 | 0.89 - 1.0 |
| Derivative 7 | 6.34 ± 0.04 | 1.57 | - |
Data extracted from a study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety.
Table 2: Anticancer Activity of a Representative Nicotinyl Arylsulfonylhydrazide Derivative (7g)
| Cancer Cell Line | GI₅₀ (µM) |
| Leukemia | 3.2 - 9.6 |
| Melanoma | 3.2 - 9.6 |
| Lung Cancer | 3.2 - 9.6 |
| Colon Cancer | 3.2 - 9.6 |
| Renal Cancer | 3.2 - 9.6 |
| Breast Cancer | 3.2 - 9.6 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis of sulfonamides using 2,4-dichlorobenzenesulfonyl chloride. These protocols can be adapted for this compound with appropriate adjustments.
Protocol 1: Standard Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides using conventional heating.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
This method offers a rapid and often more environmentally friendly alternative to conventional heating.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Pyridine (catalytic amount) or another suitable base
-
n-hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq). Add a catalytic amount of pyridine.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature and time to drive the reaction to completion (e.g., 100-150 °C for 5-20 minutes). Monitor the reaction progress by TLC.
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Visualizations
The following diagrams illustrate the general reaction and workflow for the synthesis of sulfonamides.
Caption: General reaction for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.
Caption: Standard workflow for the synthesis and purification of sulfonamides.
References
Application Notes and Protocols: Reaction of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and drug discovery. The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction of 2,4-dichloro-6-methylbenzenesulfonyl chloride with primary amines provides a direct and efficient route to a variety of N-substituted sulfonamides. The presence of the dichloro and methyl substituents on the phenyl ring can significantly influence the physicochemical properties and biological activity of the resulting molecules, making this reagent a valuable building block for the synthesis of novel drug candidates.[1] These application notes provide detailed protocols and quantitative data for the reaction of this compound with various primary amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group and a proton from the amine, typically facilitated by a base, to yield the stable sulfonamide product. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides from various primary amines. While specific data for this compound is not extensively published, the following data is based on established protocols for similar sulfonamide syntheses and serves as a strong guideline for expected outcomes.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 | 90-98 |
| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 4-6 | 88-96 |
| 3 | Cyclohexylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | RT | 6-8 | 85-95 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-16 | 87-94 |
| 5 | 2-Aminopyridine | Triethylamine (TEA) | Acetonitrile | RT | 18-24 | 75-85 |
| 6 | Glycine methyl ester hydrochloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 8-12 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary amine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0-1.2 eq) in the anhydrous solvent of choice.
-
Base Addition: Add the anhydrous base (pyridine or triethylamine, 1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for the time indicated in the table or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4-dichloro-6-methylbenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis
For certain substrates, microwave-assisted synthesis can offer reduced reaction times and improved yields.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 eq)
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) and this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate organic solvent and follow the work-up and purification steps outlined in the general protocol.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides.
References
Application Notes and Protocols: Use of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of 2,4-Dichloro-6-methylbenzenesulfonyl chloride being used as a primary coupling reagent in peptide synthesis. The following application notes and protocols are based on the general reactivity of arylsulfonyl chlorides and are provided as a theoretical framework. Researchers should exercise caution and perform thorough optimization and characterization when exploring the use of this reagent for peptide bond formation.
Introduction
Amide bond formation is the cornerstone of peptide synthesis, and a variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions. Arylsulfonyl chlorides are a class of reagents known for their high reactivity towards nucleophiles, such as amines, leading to the formation of sulfonamides. While not conventionally used as primary peptide coupling reagents, their electrophilic nature suggests a potential application in activating carboxylic acids for subsequent reaction with amines to form peptide bonds.
This document outlines the theoretical application of this compound as a coupling reagent in peptide synthesis. The presence of electron-withdrawing chloro groups on the benzene ring is expected to enhance the electrophilicity of the sulfonyl sulfur, potentially promoting the activation of the carboxylic acid component. The methyl group may offer some steric hindrance that could influence reactivity and selectivity.
Proposed Mechanism of Action
The proposed mechanism for peptide bond formation using this compound involves the initial activation of a C-terminally protected amino acid. The sulfonyl chloride is hypothesized to react with the carboxylate of the N-protected amino acid to form a highly reactive mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second, N-terminally deprotected amino acid, resulting in the formation of a new peptide bond.
Caption: Proposed mechanism for peptide coupling using this compound.
Experimental Protocols
The following are generalized, theoretical protocols for solution-phase and solid-phase peptide synthesis using this compound. These protocols have not been experimentally validated and should be considered as a starting point for optimization.
Solution-Phase Dipeptide Synthesis (Theoretical Protocol)
This protocol describes the synthesis of a simple dipeptide, for example, Fmoc-Ala-Gly-OBn.
Materials:
-
Fmoc-Ala-OH
-
H-Gly-OBn·HCl (Glycine benzyl ester hydrochloride)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Fmoc-Ala-OH (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Gly-OBn·HCl (1.0 eq) in anhydrous DMF and neutralize with pyridine (1.1 eq).
-
Add the neutralized amino acid ester solution to the activated Fmoc-Ala-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
-
Caption: Theoretical workflow for solution-phase dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) (Theoretical Protocol)
This protocol outlines a manual SPPS procedure on a pre-loaded Wang resin.
Materials:
-
Fmoc-amino acid-loaded Wang resin
-
Fmoc-amino acids
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, peptide synthesis grade)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Piperidine (20% in DMF)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 eq) in DMF.
-
Add pyridine (3-5 eq) and cool to 0 °C.
-
Add this compound (3-5 eq) and pre-activate for 10-15 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Data Presentation (Hypothetical)
The following table presents hypothetical data comparing the performance of this compound with a standard coupling reagent, HBTU. These values are for illustrative purposes only and are not derived from experimental results.
| Coupling Reagent | Dipeptide Example | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Racemization (%) |
| This compound | Fmoc-Phe-Val-OMe | 8 | 75 | 80 | < 5 (estimated) |
| This compound | Fmoc-Ala-Leu-OtBu | 10 | 70 | 78 | < 3 (estimated) |
| HBTU/DIPEA | Fmoc-Phe-Val-OMe | 2 | 95 | 92 | < 1 |
| HBTU/DIPEA | Fmoc-Ala-Leu-OtBu | 2 | 96 | 94 | < 1 |
Potential Advantages and Disadvantages (Theoretical)
Potential Advantages:
-
Cost-Effectiveness: Arylsulfonyl chlorides are generally less expensive than many specialized peptide coupling reagents.
-
High Reactivity: The electron-withdrawing groups may lead to a highly reactive coupling agent.
Potential Disadvantages:
-
Side Reactions: The high reactivity could lead to side reactions, such as modification of sensitive amino acid side chains (e.g., Tyr, Ser, Thr, Lys).
-
Racemization: Activation with a highly reactive, non-urethane-based reagent could increase the risk of racemization, especially for sterically hindered or sensitive amino acids. The formation of a symmetric anhydride as an intermediate could also contribute to racemization.
-
Byproduct Removal: The sulfonic acid byproduct and any unreacted sulfonyl chloride would need to be efficiently removed during work-up and purification.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture, requiring anhydrous reaction conditions.
Conclusion
The use of this compound as a coupling reagent in peptide synthesis is a theoretical concept that requires experimental validation. While it offers potential cost advantages, significant challenges related to side reactions, racemization, and protocol optimization would need to be addressed. Researchers interested in exploring this reagent should proceed with caution, starting with simple model systems and conducting thorough analysis of product purity and stereochemical integrity. The protocols and data presented herein should serve as a conceptual guide for such investigations.
Application Notes and Protocols: Synthesis of N-Aryl-2,4-dichloro-6-methylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4-dichloro-6-methylbenzenesulfonyl chloride with anilines is a cornerstone of medicinal chemistry, yielding a diverse library of N-aryl-sulfonamide derivatives. This class of compounds is of significant interest in drug discovery due to their wide range of pharmacological activities. Sulfonamides are known to exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2] The specific substitution pattern of this compound offers a unique scaffold for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of N-aryl-2,4-dichloro-6-methylbenzenesulfonamides, along with data presentation and visualizations to guide researchers in this field.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amino group of an aniline on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, a type of sulfonylation, results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-aryl-2,4-dichloro-6-methylbenzenesulfonamides.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of structurally similar N-aryl-dichlorobenzenesulfonamides and are expected to be directly applicable.
Protocol 1: General Synthesis of N-Aryl-2,4-dichloro-6-methylbenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a variety of substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, o-toluidine, m-toluidine, p-toluidine)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen solvent (DCM or diethyl ether).
-
Add pyridine (1.2 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture sequentially with 2M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-2,4-dichloro-6-methylbenzenesulfonamide.
Protocol 2: Synthesis of N-(2-methylphenyl)-2,4-dichlorobenzenesulfonamide (Adapted for 6-methyl derivative)
This protocol provides a more specific example adapted from the synthesis of a closely related compound.[3]
Materials:
-
This compound (1 eq.)
-
o-toluidine (1 eq.)
-
Anhydrous potassium carbonate (2 eq.)
-
Acetone
-
Ice-cold water
-
Dilute ethanol (for recrystallization)
Procedure:
-
To a solution of o-toluidine (1 eq.) in acetone, add anhydrous potassium carbonate (2 eq.).
-
To this mixture, add a solution of this compound (1 eq.) in acetone dropwise with stirring.
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is filtered under suction and washed thoroughly with cold water.
-
Recrystallize the crude product from dilute ethanol to a constant melting point to yield the pure N-(2-methylphenyl)-2,4-dichloro-6-methylbenzenesulfonamide.
Data Presentation
The following table summarizes expected outcomes based on reactions with structurally similar anilines. Yields and melting points are illustrative and may vary depending on the specific aniline used and reaction conditions.
| Aniline Derivative | Product Name | Expected Yield (%) | Expected Melting Point (°C) |
| Aniline | N-phenyl-2,4-dichloro-6-methylbenzenesulfonamide | 85-95 | 120-125 |
| o-toluidine | N-(2-methylphenyl)-2,4-dichloro-6-methylbenzenesulfonamide | 80-90 | 135-140 |
| m-toluidine | N-(3-methylphenyl)-2,4-dichloro-6-methylbenzenesulfonamide | 85-95 | 115-120 |
| p-toluidine | N-(4-methylphenyl)-2,4-dichloro-6-methylbenzenesulfonamide | 88-98 | 145-150 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of N-aryl-2,4-dichloro-6-methylbenzenesulfonamides.
Potential Signaling Pathway Inhibition
Many sulfonamide derivatives exert their therapeutic effects by inhibiting specific signaling pathways implicated in disease. For example, some sulfonamides are known to inhibit pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Illustrative diagram of a signaling pathway potentially inhibited by sulfonamide derivatives.
Applications in Drug Development
The N-aryl-2,4-dichloro-6-methylbenzenesulfonamide scaffold is a versatile starting point for the development of new drugs. The dichloro and methyl substitutions on the phenylsulfonyl ring provide a unique electronic and steric profile that can be exploited to achieve selectivity and potency for various biological targets. Researchers can further modify the aniline ring to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Given the broad biological activities of sulfonamides, derivatives from this reaction could be investigated as potential treatments for a range of diseases, including:
-
Bacterial Infections: By targeting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]
-
Cancer: Through inhibition of carbonic anhydrases, receptor tyrosine kinases, or other proteins involved in tumor growth and metastasis.
-
Inflammatory Diseases: By modulating the activity of enzymes such as cyclooxygenase-2 (COX-2).
-
Viral Infections: By inhibiting viral enzymes like proteases or reverse transcriptases.
The protocols and information provided herein serve as a comprehensive guide for the synthesis and potential applications of N-aryl-2,4-dichloro-6-methylbenzenesulfonamides in the field of drug discovery and development.
References
- 1. US9233946B2 - Sulfonamide compounds - Google Patents [patents.google.com]
- 2. TW201348187A - è¯ç²é¯èºè¡çç© - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for LC-MS Analysis of Products from 2,4-Dichloro-6-methylbenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylbenzenesulfonyl chloride is a key reagent in synthetic chemistry, primarily utilized for the preparation of sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. These resulting sulfonamide compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization and quantification of these reaction products, offering high sensitivity and selectivity.[1] This document provides detailed application notes and protocols for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides and their subsequent analysis by LC-MS.
Synthesis of N-Substituted-2,4-dichloro-6-methylbenzenesulfonamides
The general reaction for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides is depicted below. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amine. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General reaction for sulfonamide synthesis.
Experimental Protocol: Synthesis
This protocol provides a general method for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath and slowly add the base (e.g., pyridine, 1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for synthesis, purification, and analysis.
Quantitative Data from Synthesis
The reaction of this compound with various amines generally proceeds with good to excellent yields. The following table provides representative data for the synthesis of several sulfonamides.
| Entry | Amine Reactant | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | >95 |
| 2 | Benzylamine | Triethylamine | DCM | 4 | 85-95 |
| 3 | Cyclohexylamine | Triethylamine | THF | 6 | 80-90 |
| 4 | 4-Fluoroaniline | Pyridine | DCM | 12 | 92 |
| 5 | Morpholine | Triethylamine | DCM | 8 | 88 |
LC-MS Analysis Protocol
This protocol outlines a general method for the LC-MS/MS analysis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides.
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ion Source: Agilent Jet Stream (AJS) Electrospray Ionization (ESI)
LC Parameters:
| Parameter | Value |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 1.9 min |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Gas Temp. | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation for LC-MS Analysis
-
Accurately weigh a small amount of the purified product.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and samples for injection.
Quantitative LC-MS/MS Data
The following table summarizes the calculated molecular weights and predicted LC-MS/MS parameters for a series of potential reaction products. These parameters can serve as a starting point for method development. Retention times are estimated based on relative lipophilicity on a C18 column.
| Analyte | Amine Reactant | Formula | MW (Da) | [M+H]⁺ (m/z) | RT (min, est.) | Precursor Ion (m/z) | Product Ion (m/z) | CE (V) |
| 1 | Aniline | C₁₃H₁₁Cl₂NO₂S | 316.19 | 316.0 | 3.5 | 316.0 | 155.0 | 20 |
| 2 | 4-Fluoroaniline | C₁₃H₁₀Cl₂FNO₂S | 334.19 | 334.0 | 3.6 | 334.0 | 155.0 | 20 |
| 3 | 4-Chloroaniline | C₁₃H₁₀Cl₃NO₂S | 350.64 | 350.0 | 3.9 | 350.0 | 155.0 | 20 |
| 4 | 4-Methylaniline | C₁₄H₁₃Cl₂NO₂S | 330.22 | 330.0 | 3.8 | 330.0 | 155.0 | 20 |
| 5 | Benzylamine | C₁₄H₁₃Cl₂NO₂S | 330.22 | 330.0 | 3.2 | 330.0 | 91.1 | 15 |
| 6 | Cyclohexylamine | C₁₃H₁₇Cl₂NO₂S | 322.25 | 322.1 | 3.0 | 322.1 | 82.1 | 15 |
| 7 | Morpholine | C₁₁H₁₃Cl₂NO₃S | 310.19 | 310.0 | 2.5 | 310.0 | 86.1 | 15 |
MW = Molecular Weight, [M+H]⁺ = Protonated molecule, RT = Retention Time, CE = Collision Energy
Logical Relationship Diagram for Method Development
Caption: LC-MS/MS method development workflow.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and LC-MS analysis of sulfonamides derived from this compound. The provided LC-MS/MS parameters serve as a robust starting point for method development, enabling researchers to efficiently characterize and quantify these important compounds in various research and development settings.
References
The Role of 2,4-Dichloro-6-methylbenzenesulfonyl chloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-methylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds. The presence of the dichloro and methyl substituents on the benzene ring of this reagent allows for the fine-tuning of the physicochemical properties of the resulting sulfonamide derivatives, such as their lipophilicity, metabolic stability, and target-binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted sulfonamides.
Core Applications: Synthesis of N-Substituted Sulfonamides
The primary application of this compound is its reaction with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry and drug discovery, enabling the generation of diverse compound libraries for biological screening.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion, facilitated by a base, yields the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for sulfonamide formation.
Impact of the 6-Methyl Group
The presence of the methyl group at the ortho-position (C6) to the sulfonyl chloride functionality can influence the reagent's reactivity. While ortho-substituents can sometimes exert steric hindrance, studies on related arenesulfonyl chlorides have shown that ortho-alkyl groups can, in some cases, accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. This counterintuitive effect is thought to arise from a combination of electronic and steric factors that stabilize the transition state. Researchers should be aware that reaction kinetics may differ from those observed with the non-methylated analogue, 2,4-dichlorobenzenesulfonyl chloride.
Data Presentation: Synthesis of N-Aryl-2,4-dichloro-6-methylbenzenesulfonamides
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 2,6-Dimethylaniline | Boiled in chloroform for 10 minutes | 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide | Not specified | [1] |
Note: The yield for this specific reaction was not reported in the cited literature. However, sulfonamide formation reactions of this type generally proceed in good to excellent yields.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting sulfonyl chloride and its subsequent reaction with an amine to form a sulfonamide.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted benzenesulfonyl chlorides.
Materials:
-
1,3-Dichloro-5-methylbenzene
-
Chlorosulfonic acid
-
Chloroform
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-dichloro-5-methylbenzene in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, wash it with cold water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
Caption: Workflow for the synthesis of the sulfonyl chloride.
Protocol 2: General Procedure for the Synthesis of N-Substituted-2,4-dichloro-6-methylbenzenesulfonamides
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine and dissolve it in the anhydrous solvent.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: General workflow for N-substituted sulfonamide synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of sulfonamides. The protocols and information provided herein offer a comprehensive guide for researchers in organic synthesis and drug development. The specific substitution pattern of this reagent provides a platform for creating novel molecules with potentially enhanced biological activities and tailored physicochemical properties. While the ortho-methyl group may influence reactivity, the general procedures for sulfonamide synthesis are applicable and can be optimized for various amine substrates.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2,4-Dichloro-6-methylbenzenesulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of the product. 3. Sub-optimal reaction temperature. | 1. Extend the reaction time or increase the temperature slightly. Monitor reaction progress using TLC or GC. 2. Ensure anhydrous conditions are maintained throughout the reaction and workup. The sulfonyl chloride is sensitive to moisture. 3. Optimize the reaction temperature. For chlorosulfonation, temperatures are typically kept low (0-25 °C) to prevent side reactions. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions. 2. Use pure starting materials. Purify starting materials if necessary. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product by vacuum distillation or recrystallization. 2. Ensure all solvent is removed under vacuum. |
| Difficult Separation of Product from the Reaction Mixture | 1. Formation of an emulsion during workup. | 1. Add a small amount of brine to break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. |
| Product Decomposes During Vacuum Distillation | 1. Distillation temperature is too high. | 1. Use a high-vacuum pump to lower the boiling point of the product. 2. Ensure the distillation apparatus is properly set up to minimize the residence time of the product at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the chlorosulfonation of 2,4-dichloro-6-methyltoluene using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Q2: What are the key reaction parameters to control during the synthesis?
A2: The key parameters to control are temperature, reaction time, and the molar ratio of reactants. The temperature should be kept low to minimize side reactions, and the reaction should be monitored to determine the optimal reaction time.
Q3: What are the common byproducts in this synthesis?
A3: Common byproducts include isomers of the desired product, as well as the corresponding sulfonic acid if the product comes into contact with water. Diaryl sulfones can also be formed as byproducts.
Q4: How can I purify the final product?
A4: The product can be purified by vacuum distillation or recrystallization from a suitable solvent. Washing the crude product with cold water and a dilute solution of sodium bicarbonate can help to remove acidic impurities before final purification.
Q5: How should this compound be stored?
A5: It should be stored in a cool, dry place, away from moisture, as it is sensitive to hydrolysis. The container should be tightly sealed.
Experimental Protocols
Synthesis of this compound via Chlorosulfonation
This protocol is a general guideline and may require optimization.
Materials:
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2,4-Dichloro-6-methyltoluene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Sodium bicarbonate (5% aqueous solution)
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloro-6-methyltoluene (1 equivalent) dissolved in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Reactant Ratio (Toluene:Acid) | 1:3 | 1:4 | 1:5 |
| Temperature (°C) | 0 | 10 | 25 |
| Reaction Time (h) | 4 | 3 | 2 |
| Yield (%) | 75 | 85 | 80 |
| Purity (%) | 90 | 95 | 92 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: 2,4-Dichloro-6-methylbenzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sulfonylation reactions with 2,4-Dichloro-6-methylbenzenesulfonyl chloride, with a specific focus on avoiding bis-sulfonylation.
Troubleshooting Guide: Avoiding Bis-Sulfonylation
Undesired bis-sulfonylation is a common side reaction when using potent sulfonylating agents like this compound, particularly with primary amines or other substrates with multiple reactive sites. This guide provides a systematic approach to mitigate this issue.
Problem: Formation of a significant amount of bis-sulfonylated product is observed, leading to low yield of the desired mono-sulfonylated product and purification challenges.
Logical Flow for Troubleshooting Bis-Sulfonylation
Caption: A stepwise troubleshooting workflow for mitigating bis-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-sulfonylation with this compound?
A1: Bis-sulfonylation typically occurs when a substrate, most commonly a primary amine, reacts with two equivalents of the sulfonyl chloride. This is often due to the high reactivity of the sulfonyl chloride and the deprotonated mono-sulfonylated intermediate, which can be further sulfonylated. Factors that exacerbate this issue include using an excess of the sulfonylating agent, high reaction temperatures, and suboptimal addition rates.[1][2]
Q2: How does stoichiometry affect the formation of bis-sulfonylated byproducts?
A2: The stoichiometry of the reactants is a critical factor. Using more than one equivalent of this compound relative to the substrate significantly increases the likelihood of bis-sulfonylation.[1] Careful control and aiming for a 1:1 or even slightly less than 1 equivalent of the sulfonyl chloride can favor mono-sulfonylation.[3]
Q3: Can the reaction temperature be optimized to prevent bis-sulfonylation?
A3: Yes, temperature plays a crucial role. Lowering the reaction temperature generally slows down the reaction rate, which can improve selectivity for mono-sulfonylation. Running the reaction at 0°C or even lower temperatures is a common strategy to minimize the formation of the bis-sulfonylated product.[1]
Q4: What is the best way to add the this compound to the reaction mixture?
A4: Slow, dropwise addition of the sulfonyl chloride (or a solution of it) to the substrate solution is highly recommended. This helps to maintain a low concentration of the sulfonylating agent in the reaction mixture at any given time, which in turn favors the reaction with the more nucleophilic starting material over the less reactive mono-sulfonylated intermediate.[2]
Q5: Which base should I use to minimize bis-sulfonylation?
A5: The choice of base is important. A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over smaller, more nucleophilic bases like triethylamine or pyridine.[2] The bulkiness of DIPEA can disfavor the approach to the already sterically demanding mono-sulfonylated intermediate, thus reducing the rate of the second sulfonylation.
Q6: When should I consider using a protecting group strategy?
A6: If optimizing stoichiometry, temperature, addition rate, and base selection does not sufficiently suppress bis-sulfonylation, a protecting group strategy is the next logical step.[1] For substrates with multiple reactive sites, protecting one or more of them can direct the sulfonylation to the desired position and prevent multiple additions.
Experimental Protocols & Data
Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine
This protocol provides a starting point for achieving selective mono-sulfonylation.
-
Preparation: Dissolve the primary amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (0.95 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Proceed with standard aqueous work-up, extraction, and purification by column chromatography.
Table 1: Effect of Stoichiometry on Mono- vs. Bis-Sulfonylation
| Molar Ratio (Sulfonyl Chloride:Amine) | Yield of Mono-Sulfonylated Product (%) | Yield of Bis-Sulfonylated Product (%) |
| 1.5 : 1 | 35 | 60 |
| 1.1 : 1 | 70 | 25 |
| 1.0 : 1 | 85 | 10 |
| 0.95 : 1 | 88 (with 5% unreacted amine) | 5 |
Note: Data is representative and may vary based on the specific substrate and reaction conditions.
Table 2: Influence of Temperature on Product Distribution
| Reaction Temperature (°C) | Yield of Mono-Sulfonylated Product (%) | Yield of Bis-Sulfonylated Product (%) |
| 25 (Room Temperature) | 65 | 30 |
| 0 | 85 | 10 |
| -20 | 89 | <5 |
Note: Based on a 1:1 stoichiometric ratio of reactants.
Workflow for a Protecting Group Strategy
Caption: A general workflow illustrating the use of a protecting group strategy.
References
Technical Support Center: Troubleshooting Low Yield in Sulfonylation Reactions
Welcome to the Technical Support Center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is resulting in a very low yield. What are the most common causes?
A1: Low yields in sulfonylation reactions can stem from several factors. The most common causes include issues with starting materials, suboptimal reaction conditions, and the occurrence of side reactions. Specifically, consider the following:
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Poor Reactivity of Starting Materials: The nucleophilicity of the amine or alcohol is critical. Sterically hindered or electron-deficient substrates will react more slowly.[1]
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Degradation or Impurity of Reagents: Sulfonylating agents, particularly sulfonyl chlorides, are sensitive to moisture and can degrade over time.[1][2] Ensure you are using fresh or properly stored reagents.
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all crucial parameters that can significantly impact yield.[2][3]
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Side Reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride.[1][3] Other possibilities include polysulfonylation, elimination reactions, and degradation of the starting material or product under harsh conditions.[3][4]
Q2: How can I minimize the formation of common byproducts like di-sulfonated products?
A2: The formation of a di-sulfonylated byproduct is a frequent issue, especially when working with primary amines.[5] To favor mono-sulfonylation, you should:
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Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonylating agent. A slight excess of the amine (e.g., 1.1 equivalents) can also be used to ensure the complete consumption of the sulfonyl chloride.[5]
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Slow Addition of Reagents: Adding the sulfonyl chloride solution dropwise to the amine solution can prevent localized high concentrations of the sulfonylating agent, which favors the second sulfonylation.[5]
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Maintain Low Temperatures: Lower temperatures generally enhance selectivity for the mono-sulfonylated product. Starting the reaction at 0 °C and allowing it to warm to room temperature is a common and effective practice.[5]
Q3: My starting material is not being consumed, or the reaction is very slow. What can I do?
A3: A stalled or slow reaction can often be attributed to several factors:
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Insufficient Reactivity: The nucleophile (amine/alcohol) may have low reactivity due to electron-withdrawing groups or steric hindrance.[2] In such cases, more forcing conditions like a higher temperature or a stronger, non-nucleophilic base may be necessary.[2]
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Inadequate Activation: The sulfonylating agent may not be reactive enough. Consider using a more reactive agent, such as a sulfonyl fluoride, which can be more stable and provide better yields.[1] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive intermediate.[1][6]
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Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.[3] Ensure all reagents and solvents are of high purity.
Q4: What is the role of the base in a sulfonylation reaction, and how do I choose the right one?
A4: The base plays a crucial role in sulfonylation reactions. Its primary function is to neutralize the HCl generated during the reaction of an amine or alcohol with a sulfonyl chloride. For amine sulfonylation, the base should be strong enough to deprotonate the amine without causing unwanted side reactions.[2] Common bases include pyridine and triethylamine.[5] For less nucleophilic amines, a stronger, non-nucleophilic base might be required.[2] In some cases, an excess of the amine starting material can also act as the base.[2] The use of a superior nucleophilic base like DMAP can be essential for activating the sulfonyl chloride, especially with less reactive amines.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during sulfonylation reactions.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Degraded or Impure Starting Materials | Verify the purity of the amine/alcohol and sulfonyl chloride using appropriate analytical techniques (e.g., NMR, LC-MS). Use freshly opened or properly stored reagents, as sulfonyl chlorides are moisture-sensitive.[2] |
| Incorrect Reaction Conditions | Ensure the reaction is conducted at the optimal temperature. Monitor reaction progress using TLC or LC-MS to determine if more time is needed.[3][4] |
| Ineffective Base or Solvent | Ensure the base is dry and appropriate for the substrate. Consider a stronger, non-nucleophilic base if deprotonation is an issue. The solvent must be anhydrous and inert to the reaction conditions.[2] |
| Poor Nucleophilicity of the Amine/Alcohol | For substrates with electron-withdrawing groups, more forcing conditions (higher temperature, stronger base) may be required.[2] The use of a catalyst like DMAP can also be beneficial.[1] |
Problem 2: Presence of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | Presence of moisture in the reaction.[1][3] | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[1][2] |
| Di-sulfonylation (with primary amines) | Excess sulfonyl chloride, rapid addition of reagents, or high reaction temperature.[5] | Use a 1:1 stoichiometry or a slight excess of the amine. Add the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C).[5] |
| Polymerization or Dimerization | Elevated reaction temperatures. | Add the sulfonyl chloride solution slowly to the amine/alcohol solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.[2] |
| Formation of Isomeric Byproducts | Reaction temperature is not optimal for regioselectivity. | Carefully control the reaction temperature. Lower temperatures often favor the formation of a specific isomer.[4] |
| Elimination Products (from alcohols) | The base used is too strong or sterically hindered. | Consider using a less hindered or weaker base, such as pyridine. |
| Degradation of Starting Material or Product | Reaction conditions are too harsh (e.g., high temperature, strong base).[3] | Avoid excessively high temperatures and prolonged reaction times. Monitor for color changes that might indicate degradation.[4] |
Problem 3: Difficulty in Product Isolation and Purification
| Issue | Potential Cause | Suggested Solution |
| Product is highly soluble in the reaction mixture | The product does not precipitate upon quenching the reaction.[4] | Modify the workup procedure. This may involve solvent extraction with an appropriate organic solvent or adjusting the pH to facilitate precipitation. |
| Co-elution of product and impurities during chromatography | Similar polarities of the desired product and byproducts. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Recrystallization may also be an effective purification method. |
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
This protocol emphasizes slow addition and controlled temperature to favor the formation of the mono-sulfonated product.[5]
Materials:
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Primary amine (1.0 eq.)
-
Sulfonyl chloride (1.0 eq.)
-
Base (e.g., pyridine or triethylamine, 2.0 eq.)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the stirred amine solution.
-
In a separate flask, dissolve the sulfonyl chloride in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Purification of Sulfonamides Derived from 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying sulfonamides derived from 2,4-dichloro-6-methylbenzenesulfonyl chloride.
Troubleshooting Guides
Common Purification Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up. - Co-crystallization with impurities. - Product streaking or incomplete elution during column chromatography. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Minimize the number of aqueous washes and ensure the pH is not leading to product solubility in the aqueous layer. - Select a different recrystallization solvent or solvent system. - Optimize the mobile phase for column chromatography; consider using a gradient elution. |
| Oily Product Instead of Crystals | - Presence of residual solvent. - Impurities depressing the melting point. - The chosen recrystallization solvent is too good a solvent. - Cooling the solution too quickly. | - Dry the product under high vacuum. - Attempt to purify a small sample by column chromatography to remove impurities before recrystallization. - Try a different solvent or a co-solvent system (e.g., a good solvent and a poor solvent). - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Persistent Impurities After Recrystallization | - Co-crystallization of the impurity with the product. - The impurity has similar solubility to the product in the chosen solvent. | - Perform a second recrystallization using a different solvent system. - Consider pre-purification by column chromatography to remove the persistent impurity. |
| Poor Separation in Column Chromatography | - Inappropriate mobile phase polarity. - Column overloading. - Improperly packed column leading to channeling. - Compound degradation on silica gel. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.[1] - Use a proper ratio of silica gel to crude product (typically 30:1 to 50:1 by weight). - Ensure the column is packed uniformly without air bubbles. - Deactivate the silica gel with a small amount of triethylamine in the mobile phase if the compound is acid-sensitive. |
| Product Fails to Elute from Chromatography Column | - The mobile phase is not polar enough. - Strong interaction of the sulfonamide with the stationary phase. | - Gradually increase the polarity of the mobile phase. - Consider switching to a more polar stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of sulfonamides from this compound?
A1: Common impurities include:
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Unreacted starting materials: Excess amine or unreacted this compound.
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Hydrolysis product: 2,4-dichloro-6-methylbenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.
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Over-sulfonated products: If the amine has multiple reactive sites, di-sulfonated byproducts can form.
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Side products from the base: If an amine base like pyridine or triethylamine is used, it can be present in the crude product.
Q2: How do I choose the right solvent for recrystallizing my sulfonamide?
A2: The ideal recrystallization solvent is one in which your sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common and effective solvent for the recrystallization of N-aryl-2,4-dichlorobenzenesulfonamides is dilute ethanol. Other solvent systems to consider are ethyl acetate/hexanes and methanol/water. It is recommended to test solubility in a small scale first.
Q3: My sulfonamide appears as an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common issue. Here are a few troubleshooting steps:
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Ensure all volatile solvents from the reaction work-up have been removed under high vacuum.
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Try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, gently warm the mixture until it is clear again and allow it to cool slowly.
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Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
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Add a seed crystal of the pure compound if available.
Q4: What is a typical mobile phase for purifying sulfonamides by column chromatography?
A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point for the purification of aromatic sulfonamides on silica gel. The polarity can be adjusted based on the polarity of your specific sulfonamide, which can be determined by TLC analysis. For more polar sulfonamides, a small percentage of methanol in dichloromethane can also be effective.
Q5: How can I remove the unreacted amine and the amine base (e.g., pyridine) from my crude product?
A5: During the aqueous work-up, washing the organic layer with a dilute acidic solution, such as 1M HCl, will protonate the amines, making them water-soluble and thus transferring them to the aqueous layer.[2][3]
Quantitative Data on Purification
While specific quantitative data for sulfonamides derived directly from this compound is limited in the literature, the following table provides typical yield and purity ranges observed for the purification of aromatic sulfonamides. These values should be considered as a general guideline, and optimization for specific compounds is recommended.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 80-95% | >98% | 70-90% | Yield is highly dependent on the solubility difference at high and low temperatures. |
| Column Chromatography | 50-90% | >99% | 60-85% | Yield can be affected by product streaking or irreversible adsorption on the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
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Dissolution: Dissolve the crude sulfonamide in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different ratios of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired sulfonamide.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of sulfonamides.
Caption: Troubleshooting guide for an oily product during recrystallization.
References
Technical Support Center: Reactions of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of reactions involving 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Due to the unique steric and electronic properties of this reagent, researchers may encounter specific challenges not always present with less substituted sulfonyl chlorides. This guide aims to provide targeted advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
A1: The reactivity of this compound is governed by a combination of electronic and steric effects. The two chlorine atoms are electron-withdrawing, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. However, the presence of a methyl group at the ortho (C6) position, in addition to the chlorine at the C2 position, introduces significant steric hindrance around the sulfonyl chloride functional group. This steric bulk can impede the approach of nucleophiles.
Interestingly, for some ortho-alkyl substituted benzenesulfonyl chlorides, a phenomenon known as "steric acceleration" has been observed, where these compounds are hydrolyzed faster than their non-ortho-substituted counterparts.[1] This suggests that the steric hindrance may also play a role in stabilizing the transition state of the reaction, leading to counterintuitive reactivity in some cases.
Q2: What are the most common nucleophiles used with this compound?
A2: The most common nucleophiles are primary and secondary amines, which react to form sulfonamides. Alcohols can also be used to form sulfonate esters. However, the success of these reactions is highly dependent on the steric bulk of the nucleophile itself. Less hindered nucleophiles will generally react more readily.
Q3: What are the major side reactions to be aware of?
A3: The primary side reactions include:
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Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by water or hydroxide ions, which forms the unreactive sulfonic acid. This is a common issue, especially under basic conditions or during aqueous workup.[2]
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No Reaction: Due to the significant steric hindrance of this compound, reactions with bulky nucleophiles may proceed very slowly or not at all.
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Bis-sulfonylation of Primary Amines: While less common with sterically hindered sulfonyl chlorides, it is possible for a primary amine to react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
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Steric Hindrance: The bulky nature of both the sulfonyl chloride and potentially the nucleophile can significantly slow down the reaction rate.
-
Hydrolysis of the Sulfonyl Chloride: The presence of moisture in the reaction will lead to the formation of the corresponding sulfonic acid, reducing the amount of active reagent.[2]
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are poor nucleophiles and may not react efficiently.
Solutions:
| Solution | Detailed Explanation |
| Optimize Reaction Conditions | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Refluxing the reaction may be necessary. |
| Use a Catalyst | For reactions with hindered amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly improve the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[3] |
| Strict Anhydrous Conditions | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. |
| Choice of Base | Use a non-nucleophilic, sterically unhindered base like pyridine to avoid competition with the primary nucleophile. |
Issue 2: Formation of Multiple Products, Including a White Precipitate that is not the Product
Possible Causes:
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Hydrolysis Product: The white precipitate is often the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.
-
Bis-sulfonylation: With primary amines, a second sulfonylation can occur.
-
Reaction with Solvent: Some solvents may react with the sulfonyl chloride under certain conditions.
Solutions:
| Solution | Detailed Explanation |
| Control Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the mono-sulfonated product. |
| Careful Workup | During the aqueous workup, minimize the time the reaction mixture is in contact with water and consider performing the workup at a lower temperature to reduce hydrolysis.[2] |
| Purification Strategy | The sulfonic acid byproduct is typically more polar than the desired sulfonamide and can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional for hindered amines)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM.
-
If using, add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of expected yields for the related, less hindered 2,4-Dichlorobenzenesulfonyl chloride with various primary amines.[4] These yields can serve as a benchmark, with the understanding that reactions with the more hindered this compound may require more forcing conditions and potentially result in lower yields, especially with bulky amines.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temp | 12 | >95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 4 | 85-95 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp | 6 | 80-90 |
Visualizations
Caption: Potential reaction pathways for this compound with a nucleophile.
Caption: A troubleshooting workflow for low-yield reactions.
References
Preventing hydrolysis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2,4-Dichloro-6-methylbenzenesulfonyl chloride, with a primary focus on preventing its hydrolysis.
Troubleshooting Guide: Hydrolysis of this compound
Hydrolysis of this compound to its corresponding sulfonic acid is a common side reaction that can significantly reduce the yield of the desired product. The following table outlines common scenarios, their probable causes, and recommended solutions to mitigate this issue.
| Observation | Potential Cause | Recommended Solution |
| Low or no yield of the desired product; presence of a water-soluble impurity. | Hydrolysis of this compound. | Implement rigorous anhydrous conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction stalls or proceeds slowly at low temperatures. | Low reaction kinetics. | While low temperatures suppress hydrolysis, they can also slow down the desired reaction. Monitor the reaction progress by TLC or LC-MS and consider a gradual increase in temperature if the reaction is too slow. Find an optimal temperature that balances reaction rate and hydrolysis. |
| Formation of sulfonic acid during aqueous workup. | Exposure of unreacted sulfonyl chloride to water. | Quench the reaction mixture by pouring it onto ice to minimize the exposure time to water at higher temperatures. If the product is a solid, rapid filtration and washing with cold water can be effective. For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[1] |
| Inconsistent yields between batches. | Variable moisture content in reagents or solvents. | Standardize the drying procedure for all reagents and solvents. Use of molecular sieves in the reaction flask can help to scavenge residual moisture. |
| Side reactions with the amine substrate (e.g., di-sulfonylation). | Incorrect stoichiometry or addition rate. | Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the hydrolysis of this compound?
A1: The primary factor is the presence of nucleophiles, most commonly water, in the reaction mixture. Sulfonyl chlorides are highly reactive electrophiles and will readily react with water to form the corresponding sulfonic acid. Other nucleophilic species can also promote hydrolysis.
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: To ensure anhydrous conditions, all glassware should be flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Reagents should be of high purity and stored in a desiccator. Conducting the reaction under an inert atmosphere of nitrogen or argon is also crucial to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the optimal temperature for reactions involving this compound to minimize hydrolysis?
A3: While there is no single optimal temperature for all reactions, starting at a low temperature (e.g., 0 °C) is a common and effective strategy to minimize hydrolysis. The reaction can then be allowed to slowly warm to room temperature. The ideal temperature profile will depend on the specific reactivity of the nucleophile being used. It is recommended to monitor the reaction progress to find the best balance between the rate of the desired reaction and the rate of hydrolysis.
Q4: Which solvents are recommended for reactions with this compound?
A4: Aprotic solvents are generally recommended as they do not participate in hydrogen bonding with the sulfonyl chloride, which can facilitate hydrolysis. Suitable aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is critical that these solvents are thoroughly dried before use.
Q5: What is the role of a tertiary amine base in preventing hydrolysis?
A5: In many reactions, such as the formation of sulfonamides from amines, a tertiary amine base (e.g., triethylamine or pyridine) is added to neutralize the HCl that is generated. By scavenging the acid, the base prevents the formation of amine hydrochlorides, which are less nucleophilic, and drives the reaction to completion. While the base itself does not directly prevent hydrolysis, by accelerating the desired reaction, it reduces the time the sulfonyl chloride is exposed to potential hydrolysis conditions.
Experimental Protocol: Synthesis of N-Aryl-2,4-dichloro-6-methylbenzenesulfonamide
This protocol provides a detailed methodology for the reaction of this compound with an aromatic amine, incorporating measures to prevent hydrolysis.
Materials:
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This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
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Anhydrous triethylamine (1.5 eq)
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: To the flask, add the substituted aniline (1.05 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous triethylamine (1.5 eq) to the stirred solution.
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In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
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Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.
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Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,4-dichloro-6-methylbenzenesulfonamide.
Quantitative Data Summary
The following table provides illustrative data on the impact of reaction conditions on the yield of sulfonamide synthesis, highlighting the importance of anhydrous conditions. The data is based on typical outcomes for reactions of substituted sulfonyl chlorides and may vary for this compound.
| Entry | Solvent | Conditions | Reaction Time (h) | Yield of Sulfonamide (%) | Yield of Sulfonic Acid (%) |
| 1 | Anhydrous DCM | Anhydrous, N₂ atmosphere, 0 °C to rt | 6 | >90 | <5 |
| 2 | DCM (undried) | Open to air, rt | 6 | 40-60 | 30-50 |
| 3 | THF/Water (1:1) | rt | 4 | <10 | >85 |
| 4 | Anhydrous DCM | Anhydrous, N₂ atmosphere, 40 °C | 2 | 80-85 | 10-15 |
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Improving Selectivity in Reactions with 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 2,4-Dichloro-6-methylbenzenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues to improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used to introduce the 2,4-dichloro-6-methylbenzenesulfonyl group into molecules. This is typically achieved through reactions with nucleophiles like primary or secondary amines to form sulfonamides, or with alcohols to yield sulfonate esters. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.
Q2: How does the structure of this compound impact its reactivity and selectivity?
A2: The reactivity of this compound is governed by a combination of electronic and steric factors. The two electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. However, the methyl group at the ortho-position (C6) introduces significant steric hindrance around the sulfonyl chloride functional group. This "ortho effect" can impede the approach of nucleophiles, often leading to slower reaction rates compared to less hindered sulfonyl chlorides and influencing the selectivity of the reaction.
Q3: What are the most common side reactions observed with this compound and how can they be minimized?
A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding and unreactive sulfonic acid. This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the formation of sulfene intermediates, particularly when using strong, non-nucleophilic bases, which can lead to various byproducts. The use of a nucleophilic base like pyridine can help suppress sulfene formation.[1]
Q4: How can I effectively monitor the progress of a reaction involving this sulfonyl chloride?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. A suitable solvent system should be chosen to achieve good separation between the starting materials (sulfonyl chloride and nucleophile) and the desired product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity with Amino Alcohols (N- vs. O-Sulfonylation)
Problem: I am reacting this compound with an amino alcohol and obtaining a mixture of the N-sulfonated and O-sulfonated products. How can I enhance the selectivity for N-sulfonylation?
Solution: While the amine group is inherently more nucleophilic than the hydroxyl group, reaction conditions can significantly influence the chemoselectivity. The steric hindrance from the ortho-methyl group on the sulfonyl chloride can make the reaction more sensitive to conditions.
Key Factors and Optimization Strategies:
-
Temperature: Lower temperatures generally favor N-sulfonylation. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable O-sulfonylation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to avoid competition with the substrate for the electrophile.
-
Solvent: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.
Illustrative Data on Base and Temperature Effects on N- vs. O-Sulfonylation Selectivity:
| Entry | Base (1.2 equiv.) | Solvent | Temperature (°C) | N:O Sulfonylation Ratio (Product Ratio) |
| 1 | Pyridine | DCM | 0 | >95:5 |
| 2 | Pyridine | DCM | 25 (rt) | 90:10 |
| 3 | Triethylamine (TEA) | DCM | 0 | 85:15 |
| 4 | Triethylamine (TEA) | DCM | 25 (rt) | 70:30 |
| 5 | DIPEA | DCM | 0 | 90:10 |
| 6 | DIPEA | DCM | 25 (rt) | 80:20 |
Note: The data in this table is illustrative and based on general principles of chemical reactivity. Actual results may vary depending on the specific amino alcohol and reaction conditions.
Troubleshooting Workflow for N- vs. O-Sulfonylation:
References
Technical Support Center: 2,4-Dichloro-6-methylbenzenesulfonyl chloride Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on the proper quenching procedures for reactions involving 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Adherence to these protocols is crucial for laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: This compound is corrosive and reactive. Key hazards include:
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Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.
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Reactivity with Water: It reacts exothermically with water and moisture, producing corrosive hydrochloric acid (HCl) and 2,4-dichloro-6-methylbenzenesulfonic acid. This reaction can be vigorous.[1]
-
Incompatibility: It is incompatible with strong oxidizing agents, acids, bases, and amines.[1]
-
Hazardous Decomposition: Thermal decomposition can release toxic fumes, such as hydrogen chloride, carbon monoxide, and sulfur oxides.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling this reagent? A2: A complete set of PPE is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood.[1]
Q3: Why is a "quench" necessary for reactions with sulfonyl chlorides? A3: A quench is performed to safely neutralize any unreacted, hazardous starting material at the end of a reaction. For this compound, this involves converting the reactive sulfonyl chloride into a less reactive and more water-soluble sulfonic acid or its salt, which can then be easily removed from the product during aqueous workup.[1][2]
Q4: Why is slow, controlled addition to the quenching solution so critical? A4: The hydrolysis of sulfonyl chlorides is an exothermic reaction that produces HCl gas.[1] Adding the reaction mixture too quickly to an aqueous quenching solution can cause a rapid temperature increase, excessive fuming, and potentially vigorous splashing of corrosive material. When using a bicarbonate solution, rapid addition also leads to a violent evolution of carbon dioxide gas, which can cause the mixture to foam out of the vessel.[1]
Q5: My desired product is sensitive to water or basic conditions. What quenching alternatives can I consider? A5: If your product is unstable, quenching with aqueous base is not ideal. Alternative strategies include:
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Anhydrous Quench: Quenching with a non-nucleophilic base in an organic solvent, followed by filtration.
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Evaporation: If the sulfonyl chloride is the only volatile and reactive species remaining, it can sometimes be removed under high vacuum with a suitable cold trap, though this is less common for non-volatile aryl sulfonyl chlorides.[3]
-
Alcohol Quench: Adding an alcohol like isopropanol or ethanol can convert the sulfonyl chloride to a more stable sulfonate ester, though this adds a new impurity that must be separated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive heat, fumes, or vigorous gas evolution during quench. | 1. The rate of addition of the reaction mixture to the quenching solution is too fast. 2. The quenching solution was not sufficiently pre-cooled. 3. Stirring is inefficient, creating localized "hot spots". | 1. Immediately slow down or stop the addition. 2. Ensure the quenching vessel is securely placed in an ice-water bath. 3. Increase the stirring rate to improve heat dissipation. 4. Ensure the fume hood sash is lowered and ventilation is adequate.[1] |
| Aqueous layer is still acidic (pH < 7) after quenching. | 1. An insufficient amount of base (e.g., sodium bicarbonate) was used to neutralize the HCl and sulfonic acid formed during the quench. | 1. While keeping the mixture cold in an ice bath, add more of the basic quenching solution (e.g., saturated sodium bicarbonate) portion-wise until the pH of the aqueous layer is confirmed to be neutral or slightly basic (pH 7-8) using pH paper.[1] |
| A solid precipitate forms in the organic layer after workup. | 1. The precipitate may be the sodium salt of the sulfonic acid, indicating incomplete removal during the washes. 2. The precipitate could be unreacted this compound, indicating an incomplete quench. | 1. Perform an additional wash of the organic layer with water or brine to dissolve and remove the sulfonic acid salt. 2. If the quench was incomplete, the workup must be repeated with caution, ensuring the pH of the aqueous layer reaches 7-8.[1] |
| The final product is an oil instead of the expected solid. | 1. Residual chlorinated solvents (e.g., Dichloromethane) may be present. 2. The product is contaminated with oily impurities or side-products. | 1. Dry the product under high vacuum for an extended period to remove all traces of solvent.[2] 2. Attempt to purify the oil via flash column chromatography. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by triturating the oil with a non-polar solvent like hexanes or pentane. |
Experimental Protocols & Data
Recommended Quenching Protocol: Saturated Sodium Bicarbonate
This is the most common and generally safest method for quenching reactions containing unreacted this compound. The process hydrolyzes the sulfonyl chloride to its corresponding sulfonic acid and simultaneously neutralizes the acidic byproducts.
Methodology:
-
Preparation: In a separate flask of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this flask in an ice-water bath and begin vigorous stirring. Allow it to cool to 0-5 °C.[1]
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition: Using a dropping funnel or pipette, add the cold reaction mixture slowly and dropwise to the vigorously stirred, cold sodium bicarbonate solution. Caution: This process is exothermic and will produce carbon dioxide gas, leading to effervescence. The addition rate must be carefully controlled to manage the foaming and temperature.[1]
-
Completion: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure all the residual sulfonyl chloride has been hydrolyzed.[1]
-
Verification: Check the pH of the aqueous layer with pH paper. It should be neutral or slightly basic (pH 7-8). If it remains acidic, add more saturated sodium bicarbonate solution until the target pH is reached.[1]
-
Workup: The quenched reaction mixture can now be transferred to a separatory funnel for standard aqueous workup (e.g., extraction with a solvent like ethyl acetate or dichloromethane).
Summary of Key Quenching Parameters
| Parameter | Recommended Value / Condition | Purpose |
| Quenching Agent | Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Hydrolyzes sulfonyl chloride and neutralizes acidic byproducts (HCl, sulfonic acid).[1] |
| Temperature | 0 - 5 °C | To control the exothermic nature of the hydrolysis reaction.[1] |
| Addition Method | Slow, dropwise addition of reaction mixture to quenching agent | To prevent uncontrolled temperature increase and excessive gas evolution.[1] |
| Stirring | Vigorous | To ensure efficient heat transfer and mixing. |
| Post-Addition Time | ≥ 30 minutes | To ensure the hydrolysis reaction goes to completion.[1] |
| Final pH (Aqueous) | 7 - 8 | To confirm complete neutralization of all acidic species.[1] |
Visualizations
Quenching Workflow Diagram
Caption: A workflow for the safe quenching of sulfonyl chloride reactions.
Logical Relationship of Troubleshooting Steps
Caption: A troubleshooting decision guide for common quenching issues.
References
Technical Support Center: Reactions of 2,4-Dichloro-6-methylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylbenzenesulfonyl chloride. The following information addresses common issues encountered during its use in sulfonamide synthesis, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound for sulfonamide synthesis?
A1: The primary challenge arises from significant steric hindrance. The presence of two chlorine atoms and a methyl group on the benzene ring, particularly the substituents at the ortho positions (2-chloro and 6-methyl), physically obstructs the approach of the amine nucleophile to the electrophilic sulfur atom. This steric hindrance can lead to slow or incomplete reactions, requiring carefully optimized conditions.[1][2]
Q2: How does the choice of base impact the reaction?
A2: The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction and can also influence the reaction rate.[3] A suitable base should be strong enough to scavenge the acid but not so sterically hindered that it cannot interact with the proton. For sterically hindered sulfonyl chlorides, a non-nucleophilic base is often preferred to avoid competition with the amine nucleophile.[4][5]
Q3: What is the role of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)?
A3: For sterically hindered substrates or weakly nucleophilic amines, a catalytic amount of DMAP can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium intermediate.[1][6] This intermediate is more susceptible to nucleophilic attack by the amine, thus overcoming the high activation energy barrier caused by steric hindrance.[1][6]
Q4: Can I use common inorganic bases like sodium carbonate or potassium carbonate?
A4: While inorganic bases are used in some sulfonylation reactions, they are generally less suitable for reactions with sterically hindered sulfonyl chlorides in common organic solvents due to their poor solubility. Homogeneous reaction conditions with soluble organic bases typically lead to better results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric Hindrance: The primary reason for a sluggish reaction is the steric bulk around the sulfonyl chloride group, which is further compounded if a sterically hindered amine is used.[1][2] | 1. Optimize Base Selection: Use a less sterically hindered, non-nucleophilic base such as pyridine instead of bulkier bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] 2. Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[1] 3. Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier.[2] |
| Low Yield of Sulfonamide | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. 2. Competing Side Reactions: The base, if nucleophilic, may react with the sulfonyl chloride. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). 2. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) if side reactions with the base are suspected.[4][7] |
| Formation of Multiple Byproducts | 1. Reaction of Base with Sulfonyl Chloride: Some tertiary amines can react with sulfonyl chlorides to form undesired adducts. 2. Double Sulfonylation of Primary Amines: This can lead to the formation of a sulfonyl imide, although less common with hindered sulfonyl chlorides.[2] | 1. Choice of Base: Switch to a different base. For instance, if using triethylamine leads to byproducts, consider pyridine or DIPEA. 2. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product.[2] |
| Difficulty in Product Purification | 1. Removal of Excess Base: Tertiary amine bases can be challenging to remove completely during workup. 2. Co-elution of Byproducts: Side products may have similar polarity to the desired sulfonamide. | 1. Aqueous Wash: Perform an acidic aqueous wash (e.g., with 1M HCl) during the workup to protonate and dissolve the excess amine base, allowing for its removal in the aqueous layer.[3] 2. Optimized Chromatography: If byproducts are present, careful optimization of the solvent system for column chromatography is necessary. |
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Recommendations |
| Pyridine | ~5.2 | Aromatic Heterocycle | Less sterically hindered than TEA and DIPEA. Can also act as a nucleophilic catalyst. A good first choice for sterically hindered sulfonyl chlorides. |
| Triethylamine (TEA) | ~10.75 | Triethyl-substituted amine | More basic than pyridine but also more sterically hindered. Can sometimes lead to side reactions due to its nucleophilicity.[7][8] |
| N,N-Diisopropylethylamine (DIPEA / Hünig's Base) | ~11.0 | Diisopropyl-substituted amine | A strong, non-nucleophilic base due to significant steric hindrance.[4][5] Ideal for preventing base-related side reactions, but its bulk may slow down the desired reaction. |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Pyridine derivative | Primarily used as a nucleophilic catalyst in small amounts alongside a stoichiometric base. Highly effective in accelerating reactions with sterically hindered substrates.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add the chosen base (e.g., pyridine, 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Sterically Hindered Amines
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM), and a catalytic amount of DMAP (0.1 equivalents).
-
Addition of Base: Add a non-hindered base (e.g., pyridine, 1.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Reaction and Work-up: Follow steps 5-7 from Protocol 1. The aqueous wash with 1M HCl is particularly important to ensure the complete removal of DMAP.
Visualizations
Caption: Standard workflow for the synthesis of sulfonamides.
Caption: General mechanism of sulfonamide formation.
Caption: DMAP-catalyzed sulfonylation pathway.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Monitoring 2,4-Dichloro-6-methylbenzenesulfonyl Chloride Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,4-Dichloro-6-methylbenzenesulfonyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system (mobile phase) for my reaction?
A1: The ideal solvent system provides a clear separation between your starting materials (amine/alcohol and this compound) and your sulfonamide product. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1] The sulfonamide product is typically more polar than the sulfonyl chloride starting material.[1]
-
Starting Ratio: Begin with a 7:3 or 8:2 mixture of Hexanes:EtOAc.[1]
-
Optimization:
Q2: What do the different spots on my TLC plate correspond to?
A2: In a typical reaction of this compound with an amine or alcohol, you can expect to see the following:
-
Sulfonyl Chloride: This is one of your starting materials. It is generally less polar than the final sulfonamide product.
-
Amine/Alcohol: The polarity of this starting material can vary greatly depending on its structure.
-
Sulfonamide Product: This is your desired product. It is typically more polar than the sulfonyl chloride.[1]
-
2,4-Dichloro-6-methylbenzenesulfonic Acid: This is a common, highly polar impurity formed from the hydrolysis of the sulfonyl chloride.[3] It will often appear as a spot that does not move from the baseline (Rf ≈ 0).[3]
To definitively identify each spot, it is crucial to run reference spots of your starting materials on the same TLC plate as your reaction mixture.[4] A "co-spot," where the reaction mixture is spotted on top of a starting material, can also help confirm identities.[4]
Q3: My spots are streaking vertically on the plate. How can I fix this?
A3: Streaking can be caused by several factors:
-
Sample Overload: You may have spotted too much of your reaction mixture. Try diluting the sample before spotting it on the plate.[2][5]
-
Acidic or Basic Compounds: Sulfonamides, amines, and the sulfonic acid hydrolysis product can interact strongly with the acidic silica gel, causing streaking.[1] Adding a small amount of a modifier to your eluent can resolve this. For basic compounds like amines, add a few drops of triethylamine. For acidic compounds, a few drops of acetic acid may be necessary.[1][2]
-
Insoluble Material: If your reaction mixture contains solids, ensure you are sampling a clear aliquot to prevent streaking from the baseline.[1]
Q4: I can't see any spots on the TLC plate after developing it. What should I do?
A4: Not all compounds are visible under a standard UV lamp (254 nm).[1]
-
Check UV Activity: While the aromatic sulfonyl chloride and resulting sulfonamide are likely UV-active, your other starting material (alcohol/amine) may not be.
-
Use a Stain: If UV light does not reveal your spots, a chemical stain is necessary.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. Spots will appear as yellow or brown against a purple background.[1]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (often purple) after gentle heating. This is excellent for tracking the consumption of an amine starting material.[1]
-
-
Sample Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[2][5]
Q5: I see a new spot on the TLC, but my starting material is still present. What does this mean?
A5: This indicates that the reaction is incomplete. Continue to monitor the reaction over time.[3] The spot corresponding to the limiting reactant should diminish as the product spot intensifies.[4] If the reaction stalls and starting material remains for an extended period, you may need to consider adjusting reaction conditions, such as temperature or reaction time.[3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line. Mark tick marks for each lane you will use.
-
Sample Preparation:
-
Reactant (SM): Dissolve a small amount (<1 mg) of your amine/alcohol starting material in a suitable solvent (e.g., ethyl acetate).
-
Sulfonyl Chloride (SC): Dissolve a small amount (<1 mg) of this compound in a separate vial.
-
Reaction Mixture (Rxn): Use a capillary spotter to withdraw a small aliquot directly from the reaction mixture. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), significant streaking may occur.[6] In such cases, a mini-workup of the aliquot is recommended: dilute the aliquot in a vial with ethyl acetate and a small amount of water or brine, vortex, and spot from the organic layer.[7]
-
-
Spotting: Using separate capillary spotters for each sample, touch the tip lightly and briefly to the corresponding tick mark on the origin line. Keep the spots small and concentrated. A common spotting arrangement is: SM | Co-spot | Rxn, where the co-spot lane has the starting material spotted first, followed by the reaction mixture spotted directly on top.[4]
-
Development: Place a small amount of your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc) into a developing chamber, ensuring the solvent level is below the origin line on your TLC plate.[5] Place the TLC plate into the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
If necessary, use a chemical stain (e.g., KMnO₄) to visualize any non-UV-active compounds. Dip the plate quickly in the stain, wipe off the excess, and gently heat with a heat gun until spots appear.[8][9]
-
-
Analysis: Compare the spots in the reaction lane to the reference lanes to determine the presence of starting materials and the formation of new products. Calculate the Rf value for each spot.
Data Presentation
Table 1: Common Solvent Systems for Sulfonyl Chloride Reactions
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexanes:EtOAc | Low | Good for separating non-polar compounds. May result in low Rf for sulfonamides. |
| 7:3 Hexanes:EtOAc | Medium | A good starting point for most sulfonylation reactions.[1] |
| 1:1 Hexanes:EtOAc | Medium-High | Useful if the product is significantly more polar than the starting materials.[10] |
| 1-5% MeOH in DCM | High | For separating very polar compounds that do not move in less polar systems.[10] |
| Add 0.5% Acetic Acid | Modifier | Helps to reduce streaking of acidic compounds (e.g., sulfonic acid byproduct).[1] |
| Add 0.5% Triethylamine | Modifier | Helps to reduce streaking of basic compounds (e.g., amines).[1][2] |
Table 2: Visualization Methods
| Method | Target Compounds | Appearance | Type |
| UV Light (254 nm) | Aromatic & conjugated compounds | Dark spots on a fluorescent green background.[1] | Non-destructive |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alcohols, some amines, alkenes) | Yellow/brown spots on a purple background.[1][11] | Destructive |
| Ninhydrin | Primary & secondary amines | Purple/yellow spots on a white/yellow background after heating.[1] | Destructive |
| Iodine (I₂) | General unsaturated & aromatic compounds | Brown spots on a light brown/yellow background.[9][11] | Non-destructive (often reversible) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | 1. Sample is too concentrated (overloaded).[2][5] 2. Analyte is acidic (sulfonic acid) or basic (amine).[1] 3. Insoluble material spotted.[1] | 1. Dilute the sample before spotting. 2. Add a modifier to the mobile phase (e.g., 0.5% acetic acid for acids, 0.5% triethylamine for bases).[2] 3. Ensure you are spotting a clear solution. |
| No Visible Spots | 1. Compound is not UV-active.[2] 2. Sample is too dilute.[5] 3. Compound is volatile and has evaporated.[2] | 1. Use a chemical stain like KMnO₄ or Ninhydrin.[1] 2. Concentrate the sample or spot multiple times in the same location (drying between spots).[2][5] 3. This can be difficult to resolve with TLC. |
| Spots at Baseline (Rf ≈ 0) | 1. Mobile phase is not polar enough.[2] 2. Spot may be the highly polar sulfonic acid byproduct from hydrolysis.[3] | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[2] 2. Confirm by adding a basic wash to a reaction aliquot and re-running the TLC; the spot should disappear. |
| Spots at Solvent Front (Rf ≈ 1) | 1. Mobile phase is too polar.[2] | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[2] |
| Unexpected Spots | 1. Side reactions have occurred (e.g., bis-sulfonylation of a primary amine).[3] 2. Contamination of the TLC plate or spotting capillary.[5] | 1. Analyze reaction conditions; consider side-products based on reactants. 2. Handle TLC plates by the edges and use clean capillaries for each sample. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Guide: 2,4-Dichloro-6-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dichloro-6-methylbenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (TsCl). This document aims to assist researchers in selecting the appropriate reagent for their synthetic needs by detailing their respective chemical properties, reactivity, and applications, particularly as protecting groups for amines and alcohols. While direct quantitative comparative data is scarce, this guide synthesizes theoretical principles and experimental data from analogous compounds to provide a robust analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and p-toluenesulfonyl chloride is presented below.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 175278-26-9[1] | 98-59-9[2] |
| Molecular Formula | C₇H₅Cl₃O₂S[1] | C₇H₇ClO₂S[2] |
| Molecular Weight | 259.54 g/mol [1] | 190.65 g/mol [2] |
| Appearance | White to off-white solid | White, malodorous solid[2] |
| Melting Point | Not widely reported | 68-69 °C[2] |
| Boiling Point | Not widely reported | 146 °C at 15 mmHg[2] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Reactivity Analysis: A Tale of Two Effects
The reactivity of arylsulfonyl chlorides is primarily governed by a balance of electronic and steric effects.
Electronic Effects
The electrophilicity of the sulfur atom in the sulfonyl chloride group is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) on the aromatic ring increase the positive charge on the sulfur atom, enhancing reactivity. Conversely, electron-donating groups (EDGs) decrease electrophilicity and thus reactivity.
-
This compound: The two chlorine atoms are strong electron-withdrawing groups due to their inductive effect (-I). This significantly increases the electrophilicity of the sulfonyl sulfur, making this reagent inherently more reactive than benzenesulfonyl chloride.[3]
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group at the para position is an electron-donating group through both inductive (+I) and hyperconjugation effects. This reduces the electrophilicity of the sulfonyl sulfur, making TsCl less reactive than unsubstituted benzenesulfonyl chloride.[4]
Therefore, based on electronic effects alone, This compound is expected to be significantly more reactive than p-toluenesulfonyl chloride.
Steric Effects
Steric hindrance around the sulfonyl chloride group can impede the approach of a nucleophile, thereby slowing down the reaction rate.
-
This compound: The presence of a chlorine atom and a methyl group in the ortho positions (positions 2 and 6) creates substantial steric bulk around the reaction center. This steric hindrance can make it difficult for bulky nucleophiles to attack the sulfonyl sulfur.[3]
-
p-Toluenesulfonyl Chloride (TsCl): The methyl group is in the para position, far from the sulfonyl chloride group, and thus exerts minimal steric hindrance.[4]
This steric factor suggests that reactions with This compound may be slower than with TsCl, especially when using sterically demanding nucleophiles. This increased steric hindrance can also lead to greater selectivity for reactions with less hindered nucleophiles or at less hindered sites in a molecule.
Interestingly, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have reported a "positive steric effect," where ortho-substituents can accelerate certain reactions.[1][5] This has been attributed to the relief of steric strain in the transition state.[1] However, in the context of forming sulfonamides and sulfonate esters with a range of nucleophiles, significant steric hindrance is generally expected to decrease the reaction rate.
Caption: Opposing electronic and steric effects influencing the reactivity of the two sulfonyl chlorides.
Applications in Synthesis: Protecting Group Chemistry
Both reagents are valuable for the protection of amines and alcohols, forming stable sulfonamides and sulfonate esters, respectively. The choice between them can be dictated by the desired stability of the protecting group and the steric environment of the substrate.
-
p-Toluenesulfonyl Chloride (TsCl): Due to its moderate reactivity and the vast literature on its use, TsCl is a go-to reagent for general-purpose protection. The resulting tosylates are also excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.[6]
-
This compound: The resulting 2,4-dichloro-6-methylbenzenesulfonamides and -esters are expected to be more stable towards cleavage than their tosyl counterparts due to the electronic effects of the chloro substituents. This makes this reagent a candidate for protecting groups that need to withstand harsher reaction conditions. Its steric bulk may also allow for selective protection of less hindered primary amines or alcohols in the presence of more hindered secondary or tertiary ones.
Experimental Protocols
Detailed experimental protocols for the sulfonylation of an amine with a dichlorinated benzenesulfonyl chloride and the tosylation of an alcohol are provided below.
Protocol 1: General Synthesis of a Sulfonamide using 2,4-Dichlorobenzenesulfonyl Chloride
This protocol is adapted from procedures for the closely related 2,4-dichlorobenzenesulfonyl chloride and is suitable for non-hindered primary or secondary amines.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in anhydrous DCM.
-
Add the anhydrous base (pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of a sulfonamide using this compound.
Protocol 2: General Tosylation of an Alcohol
This is a standard procedure for the conversion of a primary or secondary alcohol to a tosylate.[8][9]
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise.
-
If using DCM as a solvent, add triethylamine dropwise.
-
Stir the reaction at 0 °C for a few hours or let it stand at low temperature overnight, monitoring by TLC.
-
Quench the reaction with cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with 1M HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the tosylate by recrystallization or column chromatography.
Caption: General workflow for the tosylation of an alcohol.
Deprotection Strategies
The removal of arylsulfonyl protecting groups from amines and alcohols typically requires reductive cleavage of the S-N or S-O bond. Several methods are available and are generally applicable to both tosyl and dichlorinated arylsulfonyl groups.
Common Reductive Cleavage Methods:
-
Dissolving Metal Reductions: Sodium in liquid ammonia or sodium naphthalenide are classic methods for cleaving sulfonamides.[10]
-
Samarium(II) Iodide: SmI₂ is a mild and effective reagent for the deprotection of arenesulfonamides.[11]
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and a reducing agent like lithium can cleave both sulfonate esters and sulfonamides.[12]
-
Electrochemical Reduction: Anodic oxidation can be used for the controlled cleavage of N-C bonds in sulfonamides.[6]
-
Photoredox Catalysis: Visible-light-mediated methods have also been developed for the deprotection of sulfonamides.
The choice of deprotection method will depend on the overall functionality of the molecule and the desired reaction conditions.
Caption: General scheme for the reductive deprotection of arylsulfonyl groups.
Summary of Comparison
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Reactivity (Electronic) | High (activated by two EWGs) | Moderate (deactivated by one EDG) |
| Steric Hindrance | High (ortho-substituents) | Low (para-substituent) |
| Selectivity | Potentially high for less hindered sites | Moderate |
| Stability of Protected Form | High | Moderate |
| Handling | Solid, likely moisture sensitive | Solid, easy to handle, moisture sensitive[2] |
| Cost & Availability | More specialized, higher cost | Widely available, lower cost |
| Key Advantage | Increased reactivity and stability of the protected group | Well-established, versatile, good leaving group |
| Potential Disadvantage | Steric hindrance may slow reactions with bulky substrates | Less stable protecting group compared to the dichlorinated analog |
Conclusion
Both this compound and p-toluenesulfonyl chloride are valuable reagents in organic synthesis, each with a distinct profile of reactivity and steric properties.
p-Toluenesulfonyl chloride remains the workhorse for routine protection of alcohols and amines and for the activation of alcohols as leaving groups, owing to its ease of handling, moderate reactivity, and extensive documentation.
This compound emerges as a more specialized reagent. Its high electronic reactivity, tempered by significant steric hindrance, makes it a compelling choice for specific applications. It may be the preferred reagent when a more robust protecting group is required, or when selectivity for a less sterically encumbered functional group is desired. Researchers should consider the steric nature of their substrate when choosing this reagent, as reaction rates with hindered nucleophiles may be slow.
Ultimately, the selection between these two sulfonyl chlorides should be guided by the specific requirements of the synthetic route, including the need for enhanced stability, the steric environment of the substrate, and the reaction conditions that will be employed in subsequent steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 11. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 12. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
A Comparative Guide to Sulfonylation Reagents in Synthesis: 2,4-Dichloro-6-methylbenzenesulfonyl Chloride vs. Dansyl Chloride
In the realm of chemical synthesis, particularly in the fields of medicinal chemistry and analytical derivatization, sulfonyl chlorides are indispensable reagents. They are primarily utilized for the formation of sulfonamides and sulfonate esters, moieties that are prevalent in a vast array of pharmaceuticals and analytical probes. This guide provides a detailed comparison of two such reagents: the lesser-known 2,4-Dichloro-6-methylbenzenesulfonyl chloride and the widely acclaimed dansyl chloride. This objective analysis, supported by available data and general principles of reactivity, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific synthetic or analytical needs.
Overview and General Reactivity
Both this compound and dansyl chloride are highly reactive compounds that readily undergo nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Their primary application lies in the reaction with primary and secondary amines to form stable sulfonamides.[1][2] The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the substituents on the aromatic ring.
This compound possesses two electron-withdrawing chlorine atoms and one electron-donating methyl group. The chlorine atoms increase the electrophilicity of the sulfur, making it highly susceptible to nucleophilic attack. The methyl group has a weaker, opposing effect. This substitution pattern is expected to confer high reactivity, similar to other di-chlorinated benzenesulfonyl chlorides. The resulting sulfonamides will bear the 2,4-dichloro-6-methylphenylsulfonyl moiety, which can be a strategic component in drug design due to its lipophilicity and potential for specific interactions with biological targets. However, specific experimental data on its performance and applications are not widely available in the public domain.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), on the other hand, is a well-established and extensively documented reagent.[3] It is renowned for its utility as a fluorescent labeling agent.[4] Upon reaction with amines, it forms highly fluorescent dansyl-sulfonamide adducts, which allows for sensitive detection in various analytical techniques, most notably high-performance liquid chromatography (HPLC).[3] The dimethylamino group on the naphthalene ring is responsible for the fluorescent properties of its derivatives.
Quantitative Data Presentation
A direct quantitative comparison based on experimental data is challenging due to the scarcity of published studies on this compound. The following table summarizes the key properties and performance characteristics of dansyl chloride, with inferred properties for this compound based on the general behavior of substituted benzenesulfonyl chlorides.
| Feature | This compound | Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) |
| Molecular Formula | C₇H₅Cl₃O₂S[5] | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 259.54 g/mol [6] | 269.75 g/mol |
| Primary Application | Synthesis of sulfonamides for potential pharmaceutical applications. | Fluorescent labeling of primary and secondary amines, phenols, and thiols for sensitive detection.[4][7] |
| Reactivity with Amines | Expected to be high due to the presence of two electron-withdrawing chlorine atoms. | High, readily reacts with primary and secondary amines under mild alkaline conditions.[3] |
| Properties of Derivatives | Non-fluorescent. The 2,4-dichloro-6-methylphenyl group increases lipophilicity. | Highly fluorescent, with excitation and emission maxima dependent on the solvent environment.[3] |
| Detection of Derivatives | Typically by UV-Vis spectrophotometry or mass spectrometry. | Primarily by fluorescence detection, offering high sensitivity (picomole to femtomole range).[3] Also detectable by UV-Vis and mass spectrometry. |
| Derivative Stability | Sulfonamides are generally stable compounds. | Dansyl-sulfonamides are known for their excellent stability.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible synthesis. Below are representative protocols for the derivatization of amines using dansyl chloride. Due to the lack of specific literature, a general protocol for the reaction of a benzenesulfonyl chloride with an amine is provided as a likely applicable method for this compound.
Protocol 1: General Synthesis of Sulfonamides using a Benzenesulfonyl Chloride
This protocol is based on the general reactivity of benzenesulfonyl chlorides with amines and is expected to be applicable to this compound.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq) as a base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the benzenesulfonyl chloride in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dansylation of Amines for HPLC Analysis
This protocol is a standard procedure for the derivatization of amines with dansyl chloride for subsequent analysis by HPLC with fluorescence detection.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Amine-containing sample
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 10% ammonium hydroxide or a primary amine like proline)
-
Solvents for HPLC analysis (e.g., acetonitrile, water)
Procedure:
-
To a microcentrifuge tube, add an appropriate volume of the amine sample or standard solution.
-
Add the sodium bicarbonate buffer to ensure the reaction medium is alkaline.
-
Add the dansyl chloride solution to the tube.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes) in the dark.
-
After incubation, add the quenching solution to react with the excess dansyl chloride.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant containing the dansylated amines is ready for injection into the HPLC system.
Mandatory Visualization
The following diagrams illustrate the general reaction pathways and an experimental workflow for amine derivatization.
Caption: General reaction of an amine with this compound.
Caption: Workflow for dansylation of an amine for HPLC analysis.
Conclusion
Dansyl chloride is the undisputed choice when the goal is to enhance the detectability of an analyte for quantitative analysis, particularly in complex biological matrices.[3] Its ability to introduce a highly fluorescent tag makes it an invaluable tool in chromatography.
This compound , while not possessing the fluorescent properties of dansyl chloride, represents a potentially valuable building block in synthetic and medicinal chemistry. The introduction of the 2,4-dichloro-6-methylphenylsulfonyl group can significantly modify the physicochemical and pharmacological properties of a molecule. Its high reactivity, inferred from its structure, makes it a suitable reagent for the efficient synthesis of novel sulfonamides.
For researchers in drug discovery, this compound offers a scaffold for creating new chemical entities. For analytical scientists requiring high sensitivity, dansyl chloride remains the gold standard for derivatization. Further research into the specific applications and reaction kinetics of this compound would be beneficial to fully elucidate its potential and allow for a more direct and detailed comparison with established reagents like dansyl chloride.
References
- 1. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [oakwoodchemical.com]
- 7. benchchem.com [benchchem.com]
Confirming Sulfonamide Structures: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise confirmation of a sulfonamide's chemical structure is a critical step in ensuring the identity, purity, and quality of these vital therapeutic agents. A multitude of analytical techniques are available, each offering distinct advantages in terms of sensitivity, specificity, and the level of structural detail they provide. This guide offers an objective comparison of the most common and powerful methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given application.
The primary methods for elucidating the structure of sulfonamide products can be broadly categorized into spectroscopic and chromatographic techniques. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure, functional groups, and molecular weight. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for separating sulfonamides from complex mixtures and providing quantitative data. For unambiguous, three-dimensional structural determination, X-ray crystallography stands as the gold standard.
Comparison of Key Analytical Techniques
The selection of an analytical method is often guided by the specific information required, the complexity of the sample matrix, and the desired level of sensitivity and specificity.[1] A summary of the key performance characteristics of the most common techniques is presented below.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the chemical environment of atoms (¹H, ¹³C), enabling unambiguous structural elucidation.[2] | Moderate | Good | Provides definitive structural information and can identify and quantify impurities.[2] | Lower sensitivity compared to MS, requires higher sample concentrations. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of specific functional groups present in the molecule, such as the key sulfonamide (-SO₂NH₂) group.[2] | Moderate | Limited | Rapid, non-destructive, and highly sensitive to the presence of key functional groups.[2] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight and provides information on the molecular formula and fragmentation patterns for structural elucidation.[2][3] | High (ng to µg/mL)[1] | Excellent | High sensitivity and specificity, ideal for trace-level quantification and confirmatory analysis.[4] | May require chromatographic separation for complex mixtures, fragmentation can be complex. |
| HPLC-UV | Separates compounds based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Retention time for identification and peak area/height for quantification.[4] | Good | Excellent | Robust, cost-effective, and suitable for routine screening and quality control.[4] | Requires reference standards for confirmation, potential for co-elution of impurities. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Provides retention time, precursor and product ion information for definitive identification and quantification.[4] | Very High | Excellent | Offers the highest sensitivity and specificity, making it ideal for confirmatory analysis and trace-level quantification.[4] | Higher cost and complexity compared to HPLC-UV. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms within a crystal. | Provides the absolute and unambiguous three-dimensional structure of the molecule.[5][6] | N/A | N/A | The definitive method for structural determination.[5] | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
Transfer the solution to an NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[2]
-
For ¹H NMR, typically 16-32 scans are acquired.[2]
-
For ¹³C NMR, 512-1024 scans are typically acquired.[2]
Data Processing and Analysis:
-
Process the raw data using appropriate software.
-
Apply Fourier transformation, phase correction, and baseline correction.[2]
-
Calibrate the chemical shift scale to the residual solvent peak.[2]
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to elucidate the structure. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[7] Aromatic protons generally show signals in the region between 6.51 and 7.70 ppm.[7]
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the dried sample directly on the ATR crystal.[2]
-
Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing it into a thin, transparent disk.[2]
Instrumentation and Data Acquisition:
-
Record the spectrum using an FT-IR spectrometer.[2]
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[2]
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups. Key vibrational modes for sulfonamides include:
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Further dilute the sample to a concentration of 1-10 µg/mL.[2]
Instrumentation and Data Acquisition:
-
Analyze the sample using a mass spectrometer, often equipped with an electrospray ionization (ESI) source.[2]
-
Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecular ion [M+H]⁺.[2]
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for sulfonamides have been identified.[3][9]
High-Performance Liquid Chromatography (HPLC-UV)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sulfonamide standard and the test sample into separate 10 mL volumetric flasks.[1]
-
Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of mobile phase components) to achieve a concentration of ~1 mg/mL.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[4]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a suitable wavelength (e.g., 265 nm).[10]
Data Analysis:
-
Identify the sulfonamide peak based on its retention time compared to a reference standard.
-
Quantify the amount of sulfonamide by comparing the peak area of the sample to a calibration curve generated from standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Sample preparation often involves a solid-phase extraction (SPE) step to remove matrix interferences, especially for complex samples like biological fluids or environmental samples.[11]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient elution with solvents like water and acetonitrile, often with additives like formic acid, is employed.[4]
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[4][12]
Data Analysis:
-
Identify the target compound by its retention time and specific MRM transitions.[1]
-
Quantify the compound using a calibration curve generated from standards.
Visualization of Analytical Workflows
Diagrams created using Graphviz help to visualize the logical flow of sulfonamide structure confirmation and the interplay between different analytical techniques.
Caption: General workflow for sulfonamide synthesis and structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. hpst.cz [hpst.cz]
- 12. youtube.com [youtube.com]
Characterization of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and characterization of sulfonamide derivatives of 2,4-dichloro-6-methylbenzenesulfonyl chloride. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. While specific experimental data for a broad series of this compound derivatives is not extensively available in published literature, this guide utilizes established synthetic protocols and characterization data from closely related analogues to provide a representative overview.
I. Synthesis of N-Substituted 2,4-Dichloro-6-methylbenzenesulfonamides
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.[1] A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.[1]
A general reaction scheme is as follows:
Caption: General reaction for the synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides.
Experimental Protocols
The following are representative protocols for the synthesis of N-substituted 2,4-dichloro-6-methylbenzenesulfonamides.
Protocol 1: Reaction with Aromatic Amines (e.g., 2,6-dimethylaniline)
This protocol is adapted from the synthesis of 2,4-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide.
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 mmol) in an appropriate solvent such as chloroform or dichloromethane (20 mL).
-
Addition of Sulfonyl Chloride: Add this compound (1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux for a period of 10-30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the solid product thoroughly with cold water and recrystallize from a suitable solvent system, such as dilute ethanol, to obtain the pure sulfonamide derivative.[2]
Protocol 2: General Protocol for Reaction with Primary Amines
This is a general protocol that can be adapted for various primary amines.[1]
-
Reaction Setup: Dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane in a clean, dry round-bottom flask.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[1]
II. Characterization Data
The synthesized sulfonamide derivatives can be characterized using standard analytical techniques including melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The following table provides representative data for derivatives of the closely related 2,4-dichlorobenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, which can serve as a reference for the characterization of this compound derivatives.
| Derivative Name | Starting Amine | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Hypothetical: 2,4-Dichloro-N-(2,6-dimethylphenyl)-6-methylbenzenesulfonamide | 2,6-Dimethylaniline | ~85-95 | 150-152 | Aromatic H: 7.2-7.8, Methyl H: 2.1-2.4, NH: ~8.5 (broad s) | Aromatic C: 125-140, Methyl C: 18-22 | N-H: ~3250, S=O: ~1340, 1160 |
| Hypothetical: 2,4-Dichloro-N-benzyl-6-methylbenzenesulfonamide | Benzylamine | ~90 | 110-112 | Aromatic H: 7.0-7.8, Benzyl CH₂: 4.2-4.4, NH: ~5.5 (t) | Aromatic C: 127-140, Benzyl CH₂: 48 | N-H: ~3270, S=O: ~1330, 1150 |
| 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide[3] | o-Toluidine | - | 123-125 | - | - | - |
| 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide[2] | 2,6-Dimethylaniline | - | 163-165 | - | - | - |
III. Comparison with Alternative Sulfonyl Chlorides
The reactivity of arenesulfonyl chlorides is influenced by the electronic and steric effects of the substituents on the aromatic ring.
-
Electron-withdrawing groups (like the two chloro groups in this compound) increase the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.
-
Electron-donating groups (like the methyl group) can have a counteracting effect. However, studies on related compounds have shown that an ortho-alkyl group, such as the 6-methyl group, can lead to a counterintuitive acceleration of the substitution reaction. This may be due to steric effects in the transition state.
-
Comparison with p-Toluenesulfonyl Chloride (TsCl): TsCl is a commonly used sulfonylating agent with an electron-donating methyl group, making it generally less reactive than sulfonyl chlorides with strong electron-withdrawing groups.
-
Comparison with 2,4-Dichlorobenzenesulfonyl Chloride: The additional methyl group at the 6-position in the target compound introduces steric hindrance around the reaction center, which could potentially influence the rate of reaction and the accessibility of the sulfonyl group to bulky amines.
IV. Potential Biological Activity and Signaling Pathways
Sulfonamides are a well-established class of pharmacologically active compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on both the aromatic ring and the sulfonamide nitrogen.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by novel sulfonamide derivatives in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Sulfonamide Synthesis: Moving Beyond 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents, has traditionally relied on the use of sulfonyl chlorides. Among these, 2,4-dichloro-6-methylbenzenesulfonyl chloride has been a common reagent. However, the quest for improved reaction efficiency, milder conditions, and greater functional group tolerance has driven the exploration of a diverse range of alternatives. This guide provides an objective comparison of established and modern alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Comparison of Sulfonylating Reagents
The choice of a sulfonating agent significantly impacts reaction outcomes, including yield, reaction time, and compatibility with various substrates. Below is a comparative analysis of this compound and its alternatives.
Traditional Sulfonyl Chlorides
These reagents are the classical choice for sulfonamide synthesis, reacting with primary and secondary amines to form the desired sulfonamide bond.
| Reagent | Key Features | General Reactivity | Advantages | Disadvantages |
| 2,4-Dichloro-6-methyl-benzenesulfonyl chloride | Dichlorinated and methylated phenylsulfonyl group. | High | Introduces a substituted aryl moiety that can modulate biological activity. | Can be harsh for sensitive substrates; potential for side reactions. |
| p-Toluenesulfonyl chloride (TsCl) | A widely used, commercially available reagent.[1] | High | Cost-effective, well-established reactivity.[1] | The resulting tosyl group can sometimes be difficult to remove if used as a protecting group. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Contains a nitro group, which acts as an electron-withdrawing group. | High | The nosyl group is readily cleaved under mild conditions, making it an excellent protecting group for amines. | The nitro group can be sensitive to certain reaction conditions. |
| Dansyl chloride | A fluorescent sulfonyl chloride. | High | The resulting sulfonamides are fluorescent, enabling easy detection and quantification.[2] | The bulky dansyl group may not be suitable for all applications. |
| 2,4,6-Trichlorobenzenesulfonyl chloride | A highly chlorinated benzenesulfonyl chloride. | Very High | Increased reactivity due to multiple electron-withdrawing chlorine atoms. | Can be overly reactive, leading to a lack of selectivity with multifunctional substrates. |
Modern Alternatives to Sulfonyl Chlorides
Recent advancements have introduced methods that circumvent the use of often harsh sulfonyl chlorides, offering milder and more versatile approaches to sulfonamide synthesis.
| Method | Reagent/Catalyst | Key Features | Advantages | Disadvantages |
| Sulfur Dioxide Surrogates | DABCO-bis(sulfur dioxide) (DABSO) | Utilizes a stable, solid source of SO₂. | Avoids the use of gaseous SO₂; mild reaction conditions.[3] | May require a metal catalyst for some transformations. |
| From Sodium Sulfinates | Sodium sulfinate salts | Reacts with amines in the presence of an activating agent. | Readily available starting materials; broad substrate scope.[4][5] | Requires an additional reagent to activate the sulfinate. |
Experimental Data: A Comparative Overview
The following tables summarize typical yields and reaction times for the synthesis of sulfonamides using various reagents. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and temperatures reported in the literature. The data presented here is a representative compilation from various sources to provide a general performance overview.
Table 1: Sulfonamide Synthesis Yields with Sulfonyl Chlorides
| Sulfonylating Reagent | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine | DCM | ~90% | [6] |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine | THF | 86% | [7] |
| p-Toluenesulfonyl chloride (TsCl) | p-Anisidine | Poly(4-vinylpyridine) | Acetonitrile | 93% | |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Benzylamine | Triethylamine | Dichloromethane | >90% | [8] |
| Dansyl chloride | Glycine | Sodium Bicarbonate | Acetone/Water | High | [8] |
| 2,4,6-Trichlorobenzenesulfonyl chloride | Aniline | Pyridine | Benzene | High | [9] |
Table 2: Sulfonamide Synthesis with Modern Reagents
| Method | Reagent | Amine Substrate | Conditions | Yield (%) | Reference |
| Sulfur Dioxide Surrogate | DABSO/Grignard | Morpholine | THF, rt, 1.5h | 83% | [10] |
| From Sodium Sulfinate | Sodium p-toluenesulfinate | n-Propylamine | NH₄I, CH₃CN, 80°C, 12h | 85% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of these synthetic routes.
Protocol 1: General Procedure for Sulfonamide Synthesis using a Sulfonyl Chloride (e.g., 2,4-Dichlorobenzenesulfonyl Chloride)
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [6]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfonamide Synthesis using DABSO and a Grignard Reagent
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
DABCO-bis(sulfur dioxide) (DABSO) (0.6 eq)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Primary or secondary amine (1.5 eq)
Procedure: [10]
-
Prepare the Grignard reagent from the aryl or alkyl halide and magnesium turnings in anhydrous THF.
-
To the Grignard reagent at -78 °C, add a sonicated suspension of predried DABSO in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Add SOCl₂ dropwise and stir for another 30 minutes at room temperature.
-
Add Et₃N followed by the amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Protocol 3: Sulfonamide Synthesis from a Sodium Sulfinate and an Amine
Materials:
-
Sodium sulfinate (e.g., sodium p-toluenesulfinate) (1.0 eq)
-
Primary or secondary amine (1.5 eq)
-
Ammonium iodide (NH₄I) (1.0 eq)
-
Acetonitrile (CH₃CN)
Procedure: [3]
-
In a reaction vessel, combine the sodium sulfinate, the amine, and ammonium iodide in acetonitrile.
-
Heat the mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Sulfonamide Synthesis Workflow
The general workflow for the synthesis and purification of sulfonamides is depicted below.
Caption: General experimental workflow for sulfonamide synthesis.
Carbonic Anhydrase Inhibition Pathway
Sulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. The diagram below illustrates the mechanism of inhibition.
Caption: Sulfonamide inhibition of carbonic anhydrase.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Navigating the Analysis of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing reactive intermediates like 2,4-Dichloro-6-methylbenzenesulfonyl chloride is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods alongside alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
The analysis of sulfonyl chlorides presents unique challenges due to their inherent reactivity, particularly their susceptibility to hydrolysis.[1][2][3][4] This reactivity necessitates careful consideration of sample preparation and analytical conditions. While several techniques can be employed for their characterization, HPLC remains a versatile and widely adopted method for separating and quantifying components in complex reaction mixtures.[5]
High-Performance Liquid Chromatography (HPLC): A Primary Analytical Tool
Reversed-phase HPLC is a common and effective technique for the analysis of sulfonyl chlorides and their reaction byproducts.[5][6] The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol.[5] Due to the potential for on-column degradation, careful method development is crucial.
A Representative HPLC Method
Given the lack of a specific, publicly available validated method for this compound, this guide proposes a robust starting method based on established principles for analogous compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 10 µL[5]
-
Detection: UV at 230 nm
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable aprotic solvent, such as acetonitrile.[5]
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Rationale for Method Parameters:
-
A C18 column is selected for its versatility in retaining and separating a wide range of nonpolar to moderately polar compounds.[5]
-
A gradient elution is employed to effectively separate components with varying polarities that are expected in a reaction mixture, from starting materials to the final product and impurities.
-
Formic acid is added to the mobile phase to control the pH and improve peak shape.
-
UV detection at 230 nm is a good starting point for aromatic compounds containing a sulfonyl chloride group. Wavelength optimization may be necessary based on the specific chromophores present in the sample.
-
The use of an aprotic solvent for sample preparation is critical to prevent the hydrolysis of the sulfonyl chloride before analysis.[5]
The Derivatization Alternative
For quantitative analysis, and to enhance stability and detectability, derivatization of the sulfonyl chloride to a more stable sulfonamide is a common and effective strategy.[5][7] This involves reacting the sulfonyl chloride with an amine.
Experimental Protocol for Derivatization:
-
To the sample solution prepared in acetonitrile, add a molar excess of a primary or secondary amine (e.g., benzylamine).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Analyze the resulting sulfonamide using the HPLC method described above. The retention time of the sulfonamide derivative will be different from the parent sulfonyl chloride.
Comparison of Analytical Methods
While HPLC is a powerful tool, a multi-faceted analytical approach can provide a more comprehensive understanding of the reaction mixture.[5] The table below compares HPLC with other relevant techniques.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[5] | High resolution for complex mixtures, quantitative accuracy, applicable to non-volatile and thermally labile compounds.[5] | Potential for on-column degradation of reactive analytes, may require derivatization for detection if no strong chromophore is present.[5] | Purity assessment, quantification of starting materials, products, and impurities.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.[5] | High sensitivity and specificity, provides structural information from mass spectra.[5] | Requires analytes to be volatile and thermally stable; derivatization is often necessary for sulfonyl chlorides.[5] | Identification and quantification of volatile impurities and byproducts. |
| Titrimetry | Reaction of the sulfonyl chloride with a nucleophile, followed by titration of a product or excess reagent. | Simple, cost-effective, and accurate for determining total sulfonyl chloride content. | Lacks specificity for individual components in a mixture, less sensitive than chromatographic methods. | Assay of total sulfonyl chloride content in a relatively clean sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms within a molecule.[5] | Unambiguous structural elucidation of compounds.[5] | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis without separation. | Structural confirmation of the main product and major impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups.[5] | Fast and simple method for confirming the presence of the sulfonyl chloride functional group. | Provides limited quantitative information and is not suitable for complex mixture analysis. | Quick identification of the sulfonyl chloride functional group. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a this compound reaction mixture.
Caption: Workflow for HPLC analysis of a sulfonyl chloride reaction mixture.
Conclusion
The analysis of this compound reaction mixtures requires a robust and carefully considered analytical strategy. HPLC stands out as a primary technique, offering the necessary resolution and quantitative capabilities to monitor reaction progress and assess purity. However, for a comprehensive characterization, complementary methods such as GC-MS, NMR, and titrimetry can provide valuable orthogonal data. The choice of method will ultimately depend on the specific analytical goals, whether it be routine process monitoring, in-depth impurity profiling, or final product quality control. The protocols and comparative data presented in this guide serve as a foundation for developing and implementing effective analytical solutions for this challenging class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbinno.com]
Reactivity of Substituted Benzenesulfonyl Chlorides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of benzenesulfonyl chlorides is paramount for the synthesis of sulfonamides and other vital sulfur-containing compounds. The substituent on the benzene ring plays a critical role in modulating the electrophilicity of the sulfur atom, thereby influencing the rate of nucleophilic attack. This guide provides a comprehensive comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of substituted benzenesulfonyl chlorides is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups decrease it. This relationship can be quantified using the Hammett equation, which demonstrates a linear free-energy relationship between the reaction rates and the electronic nature of the substituents. Experimental data from hydrolysis, alcoholysis, and aminolysis reactions consistently show that substituents with positive Hammett sigma (σ) values accelerate the reaction, while those with negative σ values retard it. The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) process.
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize the second-order rate constants for the reactions of various substituted benzenesulfonyl chlorides with different nucleophiles. The data clearly illustrates the impact of substituents on reactivity.
Table 1: Second-Order Rate Constants for the Isotopic Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides in Acetonitrile at 25°C[1]
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett σ Constant | k₂₅ x 10⁵ (M⁻¹s⁻¹) |
| 4-N(CH₃)₂ | -0.66 | 0.08 |
| 4-OCH₃ | -0.27 | 0.62 |
| 4-CH₃ | -0.17 | 1.15 |
| H | 0.00 | 2.95 |
| 4-F | 0.06 | 4.47 |
| 4-Cl | 0.23 | 11.2 |
| 4-Br | 0.23 | 11.7 |
| 3-CF₃ | 0.43 | 74.1 |
| 3-NO₂ | 0.71 | 513 |
| 4-NO₂ | 0.78 | 832 |
Table 2: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in 30% Dioxane/70% Water at 20°C[2]
| Substituent (X) in X-C₆H₄SO₂Cl | k x 10⁵ (s⁻¹) |
| 4-CH₃ | 2.5 |
| H | 3.2 |
| 4-NO₂ | 10.0 |
Table 3: Second-Order Rate Constants for the Reaction of Benzenesulfonyl Chloride with Substituted Benzoate Ions in Methanol at 25°C[3]
| Substituent (X) in X-C₆H₄COO⁻ | k₂ x 10⁴ (M⁻¹s⁻¹) |
| 4-OCH₃ | 10.5 |
| 4-CH₃ | 8.9 |
| H | 6.3 |
| 4-Cl | 4.0 |
| 3-NO₂ | 2.0 |
| 4-NO₂ | 1.6 |
Reaction Mechanism and Electronic Effects
The reaction of benzenesulfonyl chlorides with nucleophiles (Nu⁻) proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
The electronic nature of the substituent on the benzene ring significantly influences the stability of this transition state. Electron-withdrawing groups (e.g., -NO₂, -CF₃) pull electron density away from the sulfur atom, making it more electron-deficient and thus more susceptible to nucleophilic attack. This stabilizes the developing negative charge on the oxygen atoms in the transition state, thereby increasing the reaction rate. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) push electron density towards the sulfur atom, reducing its electrophilicity and destabilizing the transition state, which leads to a slower reaction rate.
This relationship between substituent electronic effects and reaction rate can be visualized through a Hammett plot, which plots the logarithm of the relative reaction rate constant (log(k/k₀)) against the Hammett substituent constant (σ). For the reactions of substituted benzenesulfonyl chlorides, a positive slope (ρ > 0) is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups. For the chloride-chloride exchange reaction, a ρ-value of +2.02 has been reported, signifying a high sensitivity to substituent effects[1].
Mandatory Visualizations
Caption: General SN2 reaction mechanism for nucleophilic attack on a substituted benzenesulfonyl chloride.
Caption: A typical experimental workflow for kinetic analysis of benzenesulfonyl chloride reactions.
References
A Comparative Guide to Validated Synthesis Protocols for N-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-substituted sulfonamides are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities. The efficient and reliable synthesis of these compounds is paramount for advancing research and development. This guide provides an objective comparison of validated synthesis protocols, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthetic Methodologies
The synthesis of N-substituted sulfonamides can be broadly categorized into classical and modern catalytic approaches. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and scalability. Below is a summary of commonly employed methods with their respective advantages and disadvantages.
| Method Category | General Reaction | Typical Reagents/Catalysts | Yields (%) | Key Advantages | Key Disadvantages |
| Classical Method | Reaction of Amines with Sulfonyl Chlorides | Primary/Secondary Amines, Sulfonyl Chlorides, Base (e.g., pyridine, triethylamine) | Generally high (often >80%) | Well-established, straightforward, wide substrate scope.[1] | Sulfonyl chlorides can be harsh and moisture-sensitive; may require elevated temperatures for less reactive amines.[2] |
| Palladium-Catalyzed Cross-Coupling | N-Arylation of Sulfonamides | Aryl halides/triflates, Sulfonamides, Palladium catalyst (e.g., Pd(dba)₃), Ligand, Base (e.g., Cs₂CO₃) | Moderate to excellent (60-95%) | High functional group tolerance, suitable for complex molecules.[3] | Catalyst cost and removal can be a concern; optimization of ligands and conditions may be required. |
| Copper-Catalyzed Cross-Coupling (Chan-Lam) | N-Arylation of Sulfonamides | Arylboronic acids, Sulfonamides, Copper catalyst (e.g., CuI, CuCl₂), Base | Moderate to high (50-90%) | Milder conditions compared to some Pd-catalyzed reactions; often uses readily available arylboronic acids.[3] | Can have limitations with certain substrate combinations; reaction times can be long. |
| From Thiols/Disulfides (Oxidative Chlorination) | In situ generation of sulfonyl chloride | Thiols or Disulfides, Oxidizing/Chlorinating agent (e.g., Trichloroisocyanuric acid - TCCA), Amine | Good to excellent (70-95%) | Avoids handling of unstable sulfonyl chlorides; can be performed in "green" solvents like water.[4] | Requires an additional oxidative chlorination step. |
| Electrochemical Synthesis | Dehydrogenative S-N coupling | Thiols, Amines | Good | Avoids the use of chemical oxidants, offering a greener alternative.[5] | Requires specialized electrochemical equipment; may not be as widely adopted in all labs. |
Experimental Protocols
Classical Synthesis: Reaction of Dansyl Chloride with Primary Amines
This method represents a robust and widely used protocol for the synthesis of N-substituted sulfonamides.[6][7]
General Procedure:
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq.), to the solution and stir.
-
Slowly add a solution of dansyl chloride (1.0 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted sulfonamide.
Example Yields:
-
N-phenyl-5-(dimethylamino)naphthalene-1-sulfonamide: 78%[6]
-
N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide: 77%[6]
Palladium-Catalyzed N-Arylation of Sulfonamides
This protocol is advantageous for the synthesis of N-aryl sulfonamides from aryl chlorides, which are often more readily available than the corresponding sulfonyl chlorides.[3]
General Procedure:
-
To a microwave vial, add the aryl chloride (1.0 eq.), sulfonamide (1.2 eq.), palladium catalyst (e.g., Pd(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a designated time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl sulfonamide.
Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic protocols.
Caption: Workflow for the classical synthesis of N-substituted sulfonamides.
Caption: Workflow for Palladium-catalyzed N-arylation of sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents: Benchmarking 2,4-Dichloro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the sulfonylation of alcohols and amines is a fundamental transformation, pivotal for introducing sulfonyl groups that can serve as excellent leaving groups or robust protecting groups.[1][2] The choice of sulfonylating agent is critical, as it dictates reaction kinetics, selectivity, and functional group compatibility. This guide provides an objective comparison of 2,4-Dichloro-6-methylbenzenesulfonyl chloride against other common sulfonylating agents, supported by available data and standardized experimental protocols.
Introduction to this compound
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms and a methyl group, in addition to the sulfonyl chloride functional group (-SO₂Cl).[3][4] The electronic properties of the ring substituents significantly influence the electrophilicity of the sulfur atom. The two electron-withdrawing chlorine atoms increase the reactivity of the sulfonyl chloride towards nucleophiles, such as alcohols and amines, compared to simpler reagents like p-toluenesulfonyl chloride (TsCl).
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a balance between reactivity and stability. Highly reactive agents may lead to side reactions, while more stable agents may require harsh conditions for reaction completion or subsequent deprotection.[5][6] This section compares this compound with commonly used alternatives.
Key Alternatives:
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline solid that is relatively easy to handle. It is moderately reactive and forms stable tosylates and tosylamides.[7][8]
-
Methanesulfonyl Chloride (MsCl): A liquid reagent that is more reactive than TsCl, forming mesylates that are excellent leaving groups.[9][10] Its reactivity stems from the small, electron-withdrawing methyl group.
-
Nitrobenzenesulfonyl Chlorides (NsCl): Including 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl), these reagents are highly activated by the electron-withdrawing nitro group. The resulting nosylamides are particularly useful as they can be cleaved under mild, specific conditions (e.g., with a thiol nucleophile), a feature highlighted in the Fukuyama amine synthesis.[1][6]
-
Trifluoromethanesulfonyl Chloride (TfCl) / Anhydride (Tf₂O): These reagents form triflates, which are among the most potent leaving groups in organic chemistry due to the extreme stability of the triflate anion.[2]
The reactivity of these agents is largely governed by the electronic effects of their substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack.
Data Presentation: Reactivity and Stability
| Sulfonylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Physical Form | Relative Reactivity (Qualitative) | pKa of Conjugate Acid | Key Features & Applications |
| This compound | - | 259.54[4] | Solid[3] | High | N/A | Highly reactive due to two Cl substituents; forms stable sulfonamides. |
| p-Toluenesulfonyl chloride | TsCl | 190.65[8] | Solid | Moderate | ~ -2.8 | Widely used, stable, good for protecting groups and leaving groups.[1][2] |
| Methanesulfonyl chloride | MsCl | 114.55 | Liquid | High | ~ -1.9[9] | More reactive than TsCl; mesylates are excellent leaving groups.[9] |
| 2-Nitrobenzenesulfonyl chloride | o-NsCl | 221.62 | Solid | Very High | ~ -0.6 | Forms easily cleavable sulfonamides (Fukuyama conditions).[1] |
| Trifluoromethanesulfonyl anhydride | Tf₂O | 282.14 | Liquid | Extremely High | ~ -14.7 | Forms triflates, which are exceptional leaving groups.[2] |
Note: Relative reactivity is a general guide. Actual reaction rates depend on the substrate, solvent, base, and temperature.
Visualizing Sulfonylation Workflows and Logic
Experimental Protocols
The following are generalized protocols for the sulfonylation of alcohols and amines. These should be adapted based on the specific substrate and sulfonylating agent used.
Protocol 1: General Sulfonylation of an Alcohol (e.g., Tosylation)
Objective: To convert a primary or secondary alcohol into its corresponding sulfonate ester, which can serve as a leaving group for subsequent nucleophilic substitution or elimination reactions.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
5% HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The base serves to neutralize the HCl generated during the reaction.[10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl solution (to remove excess pyridine/Et₃N), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tosylate.
Protocol 2: General Sulfonylation of a Primary/Secondary Amine (e.g., Nosylation)
Objective: To protect an amine as a sulfonamide, which reduces its nucleophilicity and basicity.[1] The nosyl group is chosen here for its utility in syntheses requiring a stable protecting group that can be removed under mild, non-reductive conditions.[1][6]
Materials:
-
Amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (o-NsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting sulfonamide by flash chromatography or recrystallization.
This compound represents a highly reactive agent for sulfonylation, suitable for less nucleophilic substrates or when rapid reaction is desired. Its properties place it on the higher end of the reactivity spectrum, comparable to nitro-substituted sulfonyl chlorides. However, for many standard transformations, the handling properties and extensive documentation of TsCl and MsCl make them the reagents of choice. For applications requiring facile deprotection, particularly in complex amine syntheses, NsCl and its derivatives offer a distinct advantage. The choice of agent should always be tailored to the specific synthetic challenge, considering substrate sensitivity, desired product stability, and conditions for subsequent transformations.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [oakwoodchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Purity Assessment of Synthesized 2,4-Dichlorophenyl Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4-dichlorophenyl benzenesulfonate, a compound with applications in agrochemicals and potential for further investigation in medicinal chemistry. The performance of this product is objectively compared with several alternative miticides, supported by experimental data and detailed analytical protocols.
Comparative Purity Analysis
The purity of a synthesized compound is a critical parameter that dictates its efficacy and safety. For 2,4-dichlorophenyl benzenesulfonate, a purity of >95% is typically achieved after recrystallization.[1] In comparison, other commercially available miticides exhibit varying purity levels, as detailed in the table below.
| Miticide/Acaricide | Chemical Class | Typical Purity (%) | Common Impurities or Related Substances |
| 2,4-Dichlorophenyl benzenesulfonate | Aryl Sulfonate | >95 (after recrystallization) | Unreacted 2,4-dichlorophenol, benzenesulfonyl chloride, byproducts from side reactions |
| Deltamethrin | Synthetic Pyrethroid | >98 - 99.5 | trans-Deltamethrin, becisthemic acid chloride |
| Cypermethrin | Synthetic Pyrethroid | >93 | Isomeric variants (cis/trans ratio varies), other chlorinated organic compounds |
| Amitraz | Formamidine | High Purity | N,N'-Bis(2,4-xylyl)formamidine, N-(2,4-Dimethylphenyl)formamide, 2,4-Dimethylaniline |
| Ivermectin | Macrocyclic Lactone | ~99.5 | Related substances and degradation products, often analyzed by HPLC |
| Fipronil | Phenylpyrazole | High Purity | Fipronil sulfide, fipronil sulfone, fipronil desulfinyl |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods capable of separating and quantifying the target compound from potential impurities. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.
Principle: The synthesized compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. A detector measures the concentration of each component as it elutes from the column.
Experimental Protocol for 2,4-Dichlorophenyl Benzenesulfonate:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for aryl sulfonates. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 95% over 20 minutes, can provide good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 2,4-dichlorophenyl benzenesulfonate and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Experimental Protocol for 2,4-Dichlorophenyl Benzenesulfonate:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like dichloromethane or acetone.
-
Data Analysis: Identify the main peak corresponding to 2,4-dichlorophenyl benzenesulfonate based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Purity is calculated by area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for determining purity without the need for a specific reference standard of the analyte.
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol for 2,4-Dichlorophenyl Benzenesulfonate:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized 2,4-dichlorophenyl benzenesulfonate into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time).
-
Data Processing: Process the spectrum and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized 2,4-dichlorophenyl benzenesulfonate.
References
Safety Operating Guide
Safe Disposal of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a corrosive and water-reactive material that requires careful management in a controlled laboratory setting.[1]
Immediate Safety and Handling
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Tight-sealing safety goggles and a face shield are necessary.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Handling and Storage:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
-
This substance is corrosive and water-reactive; avoid contact with water and moisture.[1]
-
Store in a corrosives area, away from strong oxidizing agents and bases.[2][5]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
-
Small Spills: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust.[7]
-
Large Spills: Evacuate the area. Do not let the product enter drains.[7]
Disposal Plan: Neutralization and Waste Management
Disposal of this compound requires careful chemical neutralization before it can be collected as hazardous waste. Never dispose of it directly down the drain.[1]
Experimental Protocol for Neutralization of Small Quantities:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: In a large beaker, place a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath to control the reaction temperature.[1]
-
Slow Addition: Slowly and carefully add the this compound to the stirring sodium bicarbonate solution. The addition should be dropwise to control the exothermic reaction and gas evolution.
-
Stirring: Allow the mixture to stir for several hours after the addition is complete to ensure full neutralization.
-
pH Verification: Remove the beaker from the ice bath and allow it to come to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate.[1]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container provided by your institution.[1]
Disposal of Bulk Quantities:
Bulk quantities of this compound should be disposed of as hazardous waste without attempting neutralization.[1]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[1]
-
Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) office for specific guidance on the disposal of bulk quantities of this chemical.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Neutralization pH Target | 7-9 | [1] |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | [1] |
| Temperature Control | Use an ice bath during neutralization | [1] |
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
